Terameprocol
Description
This compound has been investigated for the treatment of Brain and Central Nervous System Tumors.
This compound has been reported in Schisandra propinqua, Schisandra rubriflora, and Otoba novogranatensis with data available.
This compound is a synthetic tetra-methylated derivative of nordihydroguaiaretic acid (NDGA) and transcriptional inhibitor with potential antiviral, antiangiogenic, and antineoplastic activities. This compound competes with the transcription factor Sp1 for specific Sp1 DNA binding domains within gene promoter regions during DNA synthesis. In virally-infected cells, blocking of the Sp1 binding site suppresses Sp1-regulated viral promoter activity and gene expression, thereby inhibiting viral transcription and replication. In tumor cells, blockage of Sp1 binding sites by this agent interferes with the transcription of the Sp1-dependant genes cyclin-dependant kinase (Cdc2), survivin, and vascular endothelial growth factor (VEGF), which are overexpressed in a variety of cancers. By suppressing Sp1-regulated transcription of these genes, this compound may reduce tumor angiogenesis and tumor cell proliferation and induce tumor cell apoptosis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
inhibits HIV Tat-regulated transactivation; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3/t15-,16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQFDHFZSMXRLM-IYBDPMFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](C)CC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24150-24-1 | |
| Record name | Terameprocol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024150241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terameprocol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 24150-24-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERAMEPROCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53YET703F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Terameprocol: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terameprocol (meso-tetra-O-methyl nordihydroguaiaretic acid), a semi-synthetic derivative of a naturally occurring plant lignan, has demonstrated notable anticancer activity in preclinical and early-phase clinical studies.[1][2] Its primary mechanism of action revolves around the selective inhibition of the Specificity Protein 1 (Sp1) transcription factor.[1][2] This inhibition leads to the transcriptional downregulation of a suite of genes crucial for cancer cell proliferation, survival, and angiogenesis. Key among these are the genes encoding for survivin, cyclin-dependent kinase 1 (CDK1), and vascular endothelial growth factor (VEGF).[1][2] The downstream consequences of this targeted gene suppression include the induction of apoptosis, cell cycle arrest predominantly at the G2/M phase, and sensitization of cancer cells to radiation therapy.[1][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Sp1 Inhibition
This compound's antitumor activity is fundamentally linked to its ability to disrupt the function of the Sp1 transcription factor.[1][2] Sp1 is a ubiquitously expressed protein that binds to GC-rich promoter regions of numerous genes, playing a critical role in their transcription.[3] In many cancer cells, Sp1 is overexpressed and drives the expression of genes essential for tumor growth and survival. This compound is thought to interfere with the binding of Sp1 to its DNA consensus sequences, thereby selectively inhibiting the transcription of Sp1-regulated genes.[3]
Downregulation of Key Sp1 Target Genes
The inhibition of Sp1 by this compound leads to a significant reduction in the expression of several key proteins that are often overexpressed in cancer:
-
Survivin: An inhibitor of apoptosis (IAP) family member, survivin plays a dual role in promoting cell survival and regulating cell division.[3] Its downregulation by this compound is a key contributor to the induction of apoptosis in cancer cells.[3]
-
Cyclin-Dependent Kinase 1 (CDK1/Cdc2): A pivotal regulator of the G2/M transition in the cell cycle.[1][5] Inhibition of CDK1 expression is a primary driver of the G2/M cell cycle arrest observed in this compound-treated cancer cells.[1][5]
-
Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] By downregulating VEGF, this compound can exert anti-angiogenic effects.[1][2]
The following diagram illustrates the central mechanism of this compound's action.
Cellular Consequences of this compound Treatment
The downregulation of Sp1-regulated genes by this compound translates into several key anticancer effects at the cellular level.
Induction of Apoptosis
By suppressing the expression of the anti-apoptotic protein survivin, this compound tips the cellular balance towards programmed cell death.[3] However, the extent of apoptosis induction can be cell-line dependent. For instance, in a study on non-small cell lung carcinoma (NSCLC) cells, this compound treatment led to decreased survivin expression, but this did not consistently correlate with an increase in apoptosis in all cell lines tested.[3]
Cell Cycle Arrest at G2/M Phase
A hallmark of this compound's activity is the induction of cell cycle arrest, primarily at the G2/M transition.[1][5] This is a direct consequence of the downregulation of CDK1, a critical kinase for entry into mitosis.[1][5] However, similar to apoptosis, this effect may not be universal across all cancer cell types. In the aforementioned NSCLC study, this compound did not induce changes in the cell cycle distribution in the tested cell lines.[3]
Radiosensitization
This compound has been shown to enhance the sensitivity of cancer cells to radiation therapy.[3][4] In NSCLC cell lines HCC2429 and H460, treatment with 10µM this compound resulted in a significant increase in radiosensitization.[3][4]
The logical relationship between this compound's molecular actions and its cellular effects is depicted below.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| HeLa | Cervical Cancer | Cell Proliferation | Not Specified | Concentration-dependent inhibition | [6] |
| C33A | Cervical Cancer | Cell Proliferation | Not Specified | Concentration-dependent inhibition | [6] |
| HCC2429 | Non-Small Cell Lung Carcinoma | Clonogenic Assay | Radiosensitization | Dose Enhancement Ratio (DER) = 1.26 (p=0.019) | [3][4] |
| H460 | Non-Small Cell Lung Carcinoma | Clonogenic Assay | Radiosensitization | Dose Enhancement Ratio (DER) = 1.18 (p=0.001) | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature to study the effects of this compound.
Cell Viability and Cytotoxicity Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium.[7] Remove the old medium from the cells and add the medium containing different concentrations of this compound.[7] Include vehicle-treated and untreated cells as controls.[7]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[7]
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well and incubate for 2-4 hours.[7]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Western Blotting for Survivin and CDK1
This protocol outlines the steps for detecting the protein levels of survivin and CDK1 in cancer cells treated with this compound.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for the desired time and at the appropriate concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for survivin and CDK1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.[1][8] Fix the cells for at least 30 minutes on ice or store them at -20°C.[1][8]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[8] Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[1][8]
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[8] The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
Apoptosis Assay by Annexin V Staining
This protocol details the detection of apoptosis in this compound-treated cells using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Workflow Diagram:
Protocol:
-
Cell Treatment and Collection: Induce apoptosis in cancer cells by treating them with this compound.[9][10] Collect both the floating and adherent cells.[9][10]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9][10]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution.[9][10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][10]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9][10]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
This compound presents a compelling profile as an anticancer agent with a well-defined mechanism of action centered on the inhibition of the Sp1 transcription factor. This targeted approach leads to the downregulation of key proteins involved in cancer cell survival, proliferation, and angiogenesis, ultimately resulting in apoptosis, cell cycle arrest, and radiosensitization. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to explore its efficacy in various cancer models. Further studies are warranted to establish a comprehensive profile of its activity across a broader range of cancer types and to elucidate the precise molecular interactions that govern its inhibitory effect on Sp1.
References
- 1. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Terameprocol (Tetra-O-methyl Nordihydroguaiaretic Acid)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terameprocol, also known as Tetra-O-methyl nordihydroguaiaretic acid (M4N) or EM-1421, is a synthetic, tetra-methylated derivative of nordihydroguaiaretic acid (NDGA). NDGA is a natural lignan found in the creosote bush (Larrea tridentata).[1] this compound has garnered significant interest in the scientific community for its potential as an anticancer and antiviral agent.[2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, synthesis, and key experimental data. Detailed protocols for its synthesis and for conducting fundamental in vitro and in vivo studies are provided to facilitate further research and development. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the Specificity Protein 1 (Sp1) transcription factor. Sp1 is crucial for the transcription of a multitude of genes involved in cell growth, proliferation, and survival. By binding to the Sp1 transcription factor, this compound prevents it from attaching to its DNA binding sites within the promoter regions of its target genes. This blockade of Sp1-mediated transcription leads to the downregulation of several key proteins that are often overexpressed in cancer cells.
The principal downstream targets of this compound's Sp1 inhibition include:
-
Cyclin-dependent kinase 1 (Cdc2): A key regulator of the G2/M transition in the cell cycle. Its downregulation leads to cell cycle arrest at the G2 phase.
-
Survivin: A member of the inhibitor of apoptosis protein (IAP) family that plays a dual role in promoting cell proliferation and inhibiting apoptosis. Reduced survivin expression sensitizes cancer cells to apoptotic stimuli.
-
Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that promotes the growth of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.
By downregulating these critical proteins, this compound effectively induces cell cycle arrest, promotes apoptosis, and inhibits angiogenesis in tumor cells.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, as well as dosing information from a clinical trial in patients with recurrent high-grade glioma.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| H-69 | Small Cell Lung Cancer | ~3-5 | [1] |
| K562 | Chronic Myelogenous Leukemia | 230 (for NDGA) | [1] |
| Vero (for HIV) | - | 11 | |
| Vero (for HSV-1) | - | 4 - 11.7 | |
| Vero (for HSV-2) | - | 4 |
Table 2: Phase I Clinical Trial Dosing of Intravenous this compound
| Dose Level | Daily Dose (mg/day) | Administration Schedule |
| Starting Dose | 750 | 5 consecutive days each month |
| Dose Escalation | 1100, 1700, 2200, 3000, 4000, 5300, 7000, 9300 | 5 consecutive days each month |
| Recommended Phase II Dose | 1700 | 5 consecutive days each month |
Experimental Protocols
Synthesis of Tetra-O-methyl Nordihydroguaiaretic Acid (this compound)
This protocol describes a general method for the synthesis of tetra-O-substituted NDGA analogs, which can be adapted for this compound.
Materials:
-
Nordihydroguaiaretic acid (NDGA)
-
Methylating agent (e.g., dimethyl sulfate or methyl iodide)
-
Base (e.g., potassium carbonate or sodium hydride)
-
Anhydrous solvent (e.g., acetone or dimethylformamide)
-
Reaction vessel
-
Magnetic stirrer and heat source
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve NDGA in the anhydrous solvent in the reaction vessel.
-
Add the base to the solution and stir.
-
Slowly add the methylating agent to the reaction mixture.
-
Heat the reaction mixture and stir for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a suitable quenching agent.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure Tetra-O-methyl nordihydroguaiaretic acid.
-
Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The concentration range should bracket the expected IC50 value.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for another 2-4 hours.
-
After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[7][8][9]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in culture dishes and treat them with this compound at the desired concentration (e.g., at or above the IC50) for a specific time period. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Western Blot Analysis for Cdc2 and Survivin
This protocol details the detection of changes in Cdc2 and survivin protein expression in response to this compound treatment.[10][11][12][13][14]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Cdc2, survivin, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cdc2, survivin, and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the expression of Cdc2 and survivin to the loading control.
In Vivo Human Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound in a xenograft mouse model.[15][16][17][18]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line known to be sensitive to this compound
-
This compound formulation for in vivo administration (e.g., dissolved in a suitable vehicle like a cyclodextrin-based solution)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of the human cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a specified route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., daily for a set number of days). The control group should receive the vehicle alone.
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology or Western blotting).
-
Plot the tumor growth curves for the treatment and control groups to evaluate the efficacy of this compound.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound via Sp1 inhibition.
Caption: A typical preclinical evaluation workflow for this compound.
Caption: Detailed view of Sp1-mediated transcription inhibition by this compound.
References
- 1. Synthesis, Characterization and Anti-Melanoma Activity of Tetra-O-substituted Analogs of Nordihydroguaiaretic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Deconstructing Survivin: comprehensive genetic analysis of Survivin function by conditional knockout in a vertebrate cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Terameprocol: An In-Depth Technical Guide to a Selective Sp1 Transcription Factor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Terameprocol, a semi-synthetic derivative of the naturally occurring plant lignan nordihydroguaiaretic acid (NDGA), is a first-in-class selective inhibitor of the Specificity Protein 1 (Sp1) transcription factor. By targeting Sp1, this compound disrupts the transcription of a suite of genes essential for tumor cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting Sp1-driven oncogenic pathways.
Introduction to this compound
This compound (also known as M4N or EM-1421) is a small molecule that has been investigated for its anticancer and antiviral properties. Its primary mechanism of action is the selective inhibition of the Sp1 transcription factor, a protein that is overexpressed in a variety of cancers and plays a crucial role in the regulation of genes involved in key cellular processes. By inhibiting Sp1, this compound downregulates the expression of several oncogenic proteins, including cyclin-dependent kinase 1 (CDK1/cdc2), survivin, and vascular endothelial growth factor (VEGF).[1][2] This targeted approach offers the potential for a more favorable safety profile compared to traditional cytotoxic chemotherapies.
Mechanism of Action: Selective Inhibition of Sp1
This compound exerts its biological effects by binding to the GC-rich consensus sequence in the promoter region of Sp1 target genes, thereby competitively inhibiting the binding of the Sp1 transcription factor. This disruption of Sp1-mediated transcription leads to a downstream reduction in the expression of key proteins involved in cancer progression.
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway affected by this compound's inhibition of Sp1.
Caption: this compound inhibits Sp1, leading to reduced transcription of key oncogenes.
Quantitative Preclinical Data
Antiproliferative Activity
Downregulation of Sp1 Target Genes
This compound has been shown to quantitatively reduce the expression of its target genes. For instance, in a study using a luciferase reporter assay with a human survivin promoter fragment, treatment with 10µM this compound for 48 hours resulted in a significant downregulation of survivin transcription in HCC2429 non-small cell lung cancer cells.
| Cell Line | This compound Concentration | Treatment Duration | Effect on Survivin Promoter Activity |
| HCC2429 | 10µM | 48 hours | Significant downregulation (p < 0.05) |
| H460 | 10µM | 24 hours | Significant downregulation (p < 0.05) |
Data from a luciferase reporter assay study.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is to determine the IC50 value of this compound in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Caption: Workflow for determining cell viability using the MTT assay.
Electrophoretic Mobility Shift Assay (EMSA) for Sp1 DNA Binding
This protocol is to assess the inhibitory effect of this compound on Sp1 binding to its DNA consensus sequence.
Materials:
-
Nuclear extract from cells treated with and without this compound
-
Double-stranded oligonucleotide probe containing the Sp1 consensus sequence (5'-ATTCGATCGGGGCGGGGCGAGC-3'), labeled with a non-radioactive tag (e.g., biotin) or a radioactive isotope (e.g., ³²P)
-
Unlabeled ("cold") Sp1 competitor oligonucleotide
-
Anti-Sp1 antibody for supershift analysis
-
Poly(dI-dC)
-
EMSA binding buffer
-
Loading buffer
-
Native polyacrylamide gel
-
Electrophoresis apparatus and buffers
-
Detection system (chemiluminescence or autoradiography)
Procedure:
-
Prepare nuclear extracts from cells treated with various concentrations of this compound for a specified time.
-
In separate tubes, combine the nuclear extract, poly(dI-dC), and EMSA binding buffer.
-
For competition and supershift assays, add unlabeled Sp1 oligonucleotide or anti-Sp1 antibody, respectively, and incubate on ice.
-
Add the labeled Sp1 probe to each reaction and incubate at room temperature.
-
Add loading buffer and load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the DNA-protein complexes to a membrane (for non-radioactive detection) or expose the gel to X-ray film (for radioactive detection).
-
Analyze the shift in the mobility of the labeled probe, the competition with the cold probe, and the supershift with the antibody.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to determine if this compound treatment reduces the in vivo binding of Sp1 to the promoter regions of its target genes (e.g., survivin, CDK1, VEGF).
Materials:
-
Cells treated with and without this compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Sonication or enzymatic digestion reagents for chromatin shearing
-
Anti-Sp1 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the Sp1 binding sites in the promoter regions of interest
-
qPCR master mix and instrument
Procedure:
-
Cross-link proteins to DNA in cells with formaldehyde.
-
Lyse the cells and shear the chromatin into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with anti-Sp1 antibody or control IgG overnight.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K, and purify the DNA.
-
Perform qPCR to quantify the amount of target promoter DNA immunoprecipitated by the Sp1 antibody relative to the input and IgG controls.
Luciferase Reporter Assay for Promoter Activity
This protocol is to quantify the effect of this compound on the transcriptional activity of Sp1-regulated promoters.
Materials:
-
Cancer cell line
-
Luciferase reporter plasmid containing the promoter of an Sp1 target gene (e.g., survivin, CDK1, or VEGF) upstream of the luciferase gene
-
A control plasmid expressing Renilla luciferase for normalization
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percentage of inhibition of promoter activity relative to the vehicle control.
Clinical Data
This compound has been evaluated in several Phase I and II clinical trials in patients with various malignancies.
Phase I Trial in Recurrent High-Grade Glioma (NCT00404248)
A multicenter, dose-escalation study of intravenous this compound was conducted in heavily pretreated patients with recurrent, measurable, high-grade gliomas.[1][3][4]
Key Findings:
-
Patient Population: 35 patients with a median of 2 prior treatment regimens.[1][3]
-
Dosing: Intravenous infusion for 5 consecutive days every 28 days, with doses ranging from 750 to 2200 mg/day.[1][3]
-
Maximum Tolerated Dose (MTD): 1700 mg/day with a reformulated, PEG-free infusion.[1][3]
-
Efficacy: No objective responses were observed. However, stable disease was noted in 9 of 32 evaluable patients (28%).[1][3][4] Five of these patients (13%) continued treatment for more than 6 months.[1][3][4] The overall median survival was 5.9 months.[1][3][4]
-
Safety: The drug was generally well-tolerated. Dose-limiting toxicities at 2200 mg/day included hypoxia and interstitial nephritis.[1][3][4]
Pharmacokinetic Parameters (Intravenous Administration):
| Parameter | Value (mean ± SD) |
| Total Body Clearance | 54.0 ± 24.1 L/h |
| Steady-State Volume of Distribution | 157.0 ± 110.1 L |
| Terminal Phase Half-Life | 4.9 ± 3.0 h |
Data from patients without enzyme-inducing antiseizure drugs.
Phase I Trial in Refractory Solid Tumors
A Phase I clinical trial evaluated intravenous this compound in patients with refractory solid tumors.[2] In this study involving 25 evaluable patients, 8 patients (32%) exhibited stable disease, while 17 had progressive disease.[2] The drug was reported to be generally well-tolerated.[2] Another Phase I study in patients with refractory solid tumors administered this compound as a weekly 24-hour continuous intravenous infusion, with dose escalation starting from 100 mg/hour.[5]
Phase I Trial of Oral this compound in Recurrent High-Grade Glioma
An oral formulation of this compound was evaluated in a Phase I trial to assess its safety and pharmacokinetics.[6][7]
Pharmacokinetic Parameters (Oral Administration):
| Dose | Cmax (ng/mL) | AUC (ng*h/mL) |
| 2400 mg/day | 80.3 | 703.8 |
Data from a single patient on Day 1 of treatment.
Conclusion
This compound represents a targeted therapeutic approach with a well-defined mechanism of action centered on the selective inhibition of the Sp1 transcription factor. Preclinical studies have demonstrated its ability to downregulate key oncogenic proteins, leading to cell cycle arrest and apoptosis. Early-phase clinical trials have shown a manageable safety profile and evidence of disease stabilization in some heavily pretreated cancer patients. The in-depth technical information and detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader field of Sp1-targeted cancer therapy. Further investigation is warranted to optimize dosing schedules, explore combination therapies, and identify patient populations most likely to benefit from this novel agent.
References
- 1. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of this compound in patients with recurrent high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Summary of Antiviral and Anti-inflammatory Activity
Table 1: Antiviral Activity of Terameprocol
| Virus | Assay Type | Cell Line | Endpoint Measurement | IC50/EC50 (µM) | Reference |
| Herpes Simplex Virus (HSV) | Not Specified in abstract | Vero cells | Expression of α-ICP4 gene | 43.5 | (4) |
| Human Immunodeficiency Virus (HIV-1) | Not Available | Not Available | Not Available | Not Available | - |
| Human Papillomavirus (HPV) | Not Available | Not Available | Not Available | Not Available | - |
Table 2: Inhibition of NF-κB Signaling by this compound
| Assay Type | Cell Line | Stimulus | Endpoint Measurement | Concentration (µM) | % Inhibition | Reference |
| NF-κB Luciferase Reporter Assay | HEK293/TLR4-YFP/MD2 | LPS | Luciferase Activity | 12.5 | 35% | (1) |
| NF-κB Luciferase Reporter Assay | HEK293/TLR4-YFP/MD2 | LPS | Luciferase Activity | 25 | ~60% | (1) |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's antiviral and mechanistic properties.
Note: The following protocols are representative examples of standard assays used in virology and molecular biology. The specific parameters for studies involving this compound may have varied and are not fully detailed in the available literature.
Plaque Reduction Assay for HSV
This assay is a standard method to determine the infectivity of a lytic virus and to quantify the antiviral activity of a compound.
1. Cell Seeding:
- Seed Vero cells (a kidney epithelial cell line from an African green monkey) in 24-well plates at a density of 5 x 10^4 cells/well.
- Incubate for 24 hours at 37°C in a 5% CO2 incubator until a confluent monolayer is formed.
2. Virus Infection and Compound Treatment:
- Wash the cell monolayers with phosphate-buffered saline (PBS).
- Infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.
- Remove the virus inoculum and wash the cells with PBS.
- Add fresh Dulbecco's Modified Eagle Medium (DMEM) containing various concentrations of this compound (or a vehicle control, e.g., DMSO).
3. Plaque Formation:
- Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator to allow for plaque formation.
- For clearer plaque visualization, an overlay medium containing 1.2% carboxymethyl cellulose (CMC) can be added after the initial 1-hour infection.
4. Plaque Staining and Counting:
- Aspirate the medium and fix the cells with 100% methanol for 20 minutes.
- Stain the cells with a 0.5% crystal violet solution for 15 minutes.
- Gently wash the plates with water and allow them to dry.
- Count the number of plaques in each well.
5. Data Analysis:
- Calculate the percentage of viral inhibition using the formula: [1 - (number of plaques in treated wells / number of plaques in control wells)] x 100.
- Determine the IC50 value (the concentration of this compound that inhibits plaque formation by 50%) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
HIV-1 LTR-Luciferase Reporter Assay
This assay is used to measure the activity of the HIV-1 Long Terminal Repeat (LTR) promoter, which is regulated by Sp1 and the viral Tat protein.
1. Cell Seeding and Transfection:
- Seed Jurkat T-cells or HEK293 cells in a 96-well plate.
- Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of the HIV-1 LTR promoter and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
2. Compound Treatment and Tat Expression:
- After 24 hours, treat the cells with various concentrations of this compound.
- Induce HIV-1 LTR activity by co-transfecting with a Tat-expressing plasmid or by adding recombinant Tat protein to the medium.
3. Luciferase Activity Measurement:
- After a further 24-48 hours of incubation, lyse the cells.
- Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Calculate the percentage of inhibition of LTR activity relative to the vehicle-treated control.
- Determine the IC50 value for the inhibition of LTR-driven luciferase expression.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB signaling pathway.
1. Cell Seeding and Transfection:
- Seed HEK293 cells in a 96-well plate.
- Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a Renilla luciferase control plasmid.
2. Compound Treatment and Stimulation:
- After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
- Stimulate the NF-κB pathway by adding an inducer such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
3. Luciferase Activity Measurement:
- Incubate the cells for an additional 6-24 hours.
- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Calculate the percentage of inhibition of NF-κB-dependent luciferase expression compared to the stimulated control.
- Determine the IC50 value for the inhibition of NF-κB signaling.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways inhibited by this compound.
Caption: this compound inhibits Sp1-mediated transcription of viral and cellular genes.
Caption: this compound inhibits NF-κB-dependent gene expression.
Conclusion
This compound presents a compelling profile as a broad-spectrum antiviral agent with a novel mechanism of action that targets a host-cell transcription factor, Sp1. This approach has the potential to be effective against a range of viruses that depend on Sp1 for their replication and may offer a higher barrier to the development of viral resistance. Furthermore, its inhibitory effects on the NF-κB pathway suggest a dual role in combating viral infections by both limiting viral replication and modulating the host inflammatory response.
While the existing preclinical data are promising, this whitepaper also highlights the need for further research. Specifically, there is a lack of publicly available, detailed quantitative data on the antiviral efficacy of this compound against key viral targets such as HIV and HPV. Future studies should focus on generating robust dose-response data and elucidating the specific molecular interactions between this compound and the Sp1 transcription factor. A deeper understanding of its pharmacokinetic and pharmacodynamic properties in relevant in vivo models will also be crucial for its continued development as a potential therapeutic for viral diseases.
Terameprocol: A Technical Guide to its Antineoplastic Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terameprocol (tetra-O-methyl nordihydroguaiaretic acid), a synthetic derivative of a naturally occurring lignan, has demonstrated notable antineoplastic activities in a range of preclinical and clinical studies. Its primary mechanism of action involves the inhibition of the Sp1 (Specificity protein 1) transcription factor, a crucial regulator of genes involved in cell cycle progression, apoptosis, and angiogenesis. By disrupting Sp1-mediated transcription, this compound effectively downregulates the expression of key oncogenic proteins, including survivin and cyclin-dependent kinase 1 (Cdk1), leading to G2/M cell cycle arrest and induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the antineoplastic properties of this compound, presenting quantitative data from key studies, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Mechanism of Action: Inhibition of the Sp1 Transcription Pathway
This compound exerts its anticancer effects by targeting the Sp1 transcription factor. Sp1 is overexpressed in many cancers and regulates the expression of a multitude of genes essential for tumor cell survival and proliferation. This compound binds to the GC-rich Sp1 binding sites on gene promoters, competitively inhibiting the binding of the Sp1 protein. This leads to the transcriptional repression of Sp1 target genes.
Key downstream targets of this compound-mediated Sp1 inhibition include:
-
Survivin (BIRC5): An inhibitor of apoptosis protein (IAP) that is highly expressed in most human cancers and is associated with resistance to chemotherapy and radiation. By downregulating survivin, this compound promotes apoptosis.
-
Cyclin-dependent kinase 1 (Cdk1 or Cdc2): A critical regulator of the G2/M transition in the cell cycle. Inhibition of Cdk1 expression leads to cell cycle arrest in the G2 phase.
-
Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGF expression can suppress tumor growth and metastasis.
The concerted downregulation of these and other Sp1-regulated genes results in a multi-pronged attack on cancer cells, inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis.
Quantitative Data on Antineoplastic Activities
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the antineoplastic effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| HCC2429 | Non-Small Cell Lung Carcinoma | Clonogenic Assay | Dose Enhancement Ratio (DER) with 10µM this compound + Radiation | 1.26 (p = 0.019) | [1][2] |
| H460 | Non-Small Cell Lung Carcinoma | Clonogenic Assay | Dose Enhancement Ratio (DER) with 10µM this compound + Radiation | 1.18 (p = 0.001) | [1][2] |
| HeLa | Cervical Cancer | Cell Proliferation Assay | Inhibition | Concentration-dependent | [3] |
| C33A | Cervical Cancer | Cell Proliferation Assay | Inhibition | Concentration-dependent | [3] |
| Various | Prostate, Colorectal, Leukemia, Breast Cancer | Not Specified | Efficacy | Demonstrated | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Type | Cell Line | Treatment | Endpoint | Result | Reference |
| Hepatocellular Carcinoma | Hep 3B | Systemic M4N | Tumor Growth Inhibition (T/C value) | < 42% | [2] |
| Prostate Carcinoma | LNCaP | Systemic M4N | Tumor Growth Inhibition (T/C value) | < 42% | [2] |
| Colorectal Carcinoma | HT-29 | Systemic M4N | Tumor Growth Inhibition (T/C value) | 48.3% | [2] |
| Breast Carcinoma | MCF7 | Systemic M4N | Tumor Growth Inhibition (T/C value) | < 42% | [2] |
| Erythroleukemia | K-562 | Systemic M4N | Tumor Growth Inhibition (T/C value) | < 42% | [2] |
| Human Bladder Carcinoma | SW-780 | This compound (50 & 100 mg/kg) | Tumor Growth | Reduced rate of tumor growth | [3] |
| Human Bladder Carcinoma | SW-780 | This compound + Paclitaxel | Tumor Growth | Reduced rate and extent of tumor growth | [3] |
T/C value: Treatment vs. Control tumor volume.
Table 3: Clinical Efficacy of this compound
| Trial Phase | Cancer Type | Number of Patients | Treatment | Endpoint | Result | Reference |
| Phase I | Recurrent High-Grade Glioma | 32 (evaluable) | Intravenous this compound (750-2200 mg/day) | Stable Disease | 28% (9 of 32 patients) | [4] |
| Phase I | Refractory Solid Tumors | 25 (evaluable) | Intravenous this compound | Stable Disease | 32% (8 of 25 patients) | [5][6] |
| Clinical Study | Refractory Solid Tumors | 16 | Intravenous this compound | Serum VEGF Levels | Average decrease from 347.4 pg/mL to 117.7 pg/mL | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's antineoplastic activities.
Clonogenic Survival Assay
This protocol is adapted from the study by Sun et al. (2011) to assess the radiosensitizing effects of this compound.[1][2]
-
Cell Seeding: Plate HCC2429 or H460 cells in 6-well plates at a density of 200-8000 cells per well, depending on the radiation dose to be applied.
-
Drug Treatment: After 24 hours, treat the cells with 10 µM this compound or DMSO (vehicle control) for 24 hours.
-
Irradiation: Irradiate the cells with doses ranging from 0 to 6 Gy using a cesium-137 irradiator.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a mixture of 6% glutaraldehyde and 0.5% crystal violet. Count colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose, normalized to the plating efficiency of non-irradiated controls. The Dose Enhancement Ratio (DER) is calculated as the radiation dose (Gy) for the control group that yields a specific survival fraction divided by the radiation dose for the this compound-treated group that yields the same survival fraction.
Luciferase Reporter Assay for Survivin Promoter Activity
This protocol, based on Sun et al. (2011), measures the effect of this compound on the transcriptional activity of the survivin promoter.[1]
-
Cell Transfection: Co-transfect HCC2429 or H460 cells in 24-well plates with a survivin promoter-luciferase reporter construct (e.g., pLuc2931) and a control vector (e.g., Renilla luciferase) using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Drug Treatment: 24 hours post-transfection, treat the cells with this compound at the desired concentrations (e.g., 10 µM).
-
Cell Lysis: After 24 or 48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as relative luciferase units (RLU).
References
- 1. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic treatment with tetra-O-methyl nordihydroguaiaretic acid suppresses the growth of human xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetra-O-Methyl Nordihydroguaiaretic Acid Broadly Suppresses Cancer Metabolism and Synergistically Induces Strong Anticancer Activity in Combination with Etoposide, Rapamycin and UCN-01 | PLOS One [journals.plos.org]
- 7. Tetra-O-methyl-nordihydroguaiaretic acid inhibits energy metabolism and synergistically induces anticancer effects with temozolomide on LN229 glioblastoma tumors implanted in mice while preventing obesity in normal mice that consume high-fat diets - PMC [pmc.ncbi.nlm.nih.gov]
Terameprocol: A Technical Guide on its Anti-Tumor Activity via Inhibition of Cell Proliferation and Induction of Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Terameprocol (meso-tetra-O-methyl nordihydroguaiaretic acid, EM-1421) is a novel anti-cancer agent that acts as a site-specific transcription inhibitor.[1] Its primary mechanism involves the disruption of the Sp1 transcription factor's activity, leading to the downregulation of key proteins involved in cell cycle progression and apoptosis evasion.[2][3] This technical guide provides an in-depth analysis of this compound's effects on tumor cell proliferation and apoptosis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows. Preclinical and early-phase clinical studies have demonstrated its potential in treating various malignancies, including high-grade gliomas and solid tumors.[2][3][4][5]
Core Mechanism of Action: Sp1 Transcription Factor Inhibition
This compound's anti-tumor activity is primarily attributed to its ability to inhibit the transcription of genes regulated by the Specificity protein 1 (Sp1).[3][6] Sp1 is a zinc finger transcription factor that plays a critical role in the expression of a multitude of genes essential for cell growth, differentiation, and survival. Many of these genes, including those involved in cell cycle control, apoptosis, and angiogenesis, are overexpressed in cancer cells.
By targeting Sp1-mediated transcription, this compound selectively impacts tumor cells, which are often highly dependent on these pathways for their survival and proliferation.[2][6] This mechanism leads to several downstream effects, including cell cycle arrest and the induction of apoptosis.[3][6]
Effect on Tumor Cell Proliferation: G2/M Cell Cycle Arrest
A primary consequence of Sp1 inhibition by this compound is the disruption of the cell cycle. This compound treatment leads to a reversible G2/M phase cell cycle arrest in mammalian cell lines.[2] This blockade is directly linked to the reduced synthesis of Cyclin-Dependent Kinase 1 (CDK1), also known as Cdc2, a key regulator of the G2/M transition.[2][7] By preventing cells from entering mitosis, this compound effectively halts tumor cell proliferation. While some studies have clearly demonstrated G2/M arrest[2], others, particularly in non-small cell lung carcinoma cell lines, did not observe significant changes in cell cycle distribution, suggesting the effects may be cell-type specific.[7][8]
The transcription factor c-Myc is known to regulate CDK1 and Cyclin B1, which are crucial for G2/M progression.[9][10] this compound's disruption of Sp1-dependent transcription may intersect with these pathways, contributing to its effect on cell cycle arrest.
Induction of Apoptosis
This compound promotes apoptosis in tumor cells primarily through the downregulation of survivin, an inhibitor of apoptosis protein (IAP).[2][7] Survivin is regulated by Sp1 and is highly expressed in most human cancers but is generally absent in normal, differentiated adult tissues.[2] It functions to block caspase-induced cell death.[2]
This compound's mechanism for inducing apoptosis is twofold:
-
Inhibition of Survivin Transcription: By inhibiting Sp1, this compound prevents the transcription of the gene encoding survivin.[2]
-
Inhibition of Survivin Activation: For survivin to be active, it requires phosphorylation by CDK1. As this compound also reduces CDK1 production, the activation of any remaining survivin is substantially diminished.[2]
This dual action effectively removes the brakes on the caspase-dependent apoptotic pathway, leading to programmed cell death in cancer cells.[2] This selective action on tumor cells, which rely on survivin for survival, while sparing healthy tissues, is a key feature of this compound's therapeutic potential.[2] However, some studies have noted that decreased survivin expression does not always directly correlate with an immediate increase in apoptosis, suggesting that other mechanisms may also be at play.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical and clinical studies on this compound.
| Parameter | Cell Line / Patient Cohort | Treatment Details | Result | Reference |
| Radiosensitization | HCC2429 NSCLC Cells | 10µM this compound + Radiation | Dose Enhancement Ratio (DER) = 1.26 (p=0.019) | [7][8] |
| Radiosensitization | H460 NSCLC Cells | 10µM this compound + Radiation | Dose Enhancement Ratio (DER) = 1.18 (p=0.001) | [7][8] |
| VEGF Reduction | 16 Patients with Refractory Solid Tumors | IV this compound (one 5-day cycle) | Average serum VEGF decreased from 347.4 pg/mL to 117.7 pg/mL | [1] |
| Clinical Response | 25 Patients with Solid Tumors (Phase I) | Intravenous this compound | 8 patients exhibited stable disease; 17 had progressive disease | [3][6] |
Key Experimental Protocols
The following sections detail the methodologies for assays commonly used to evaluate the effects of this compound.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[11]
-
Cell Plating: Seed cells (e.g., 1x10⁴ to 1.5x10⁵ cells/well) in a 96-well plate in 100 µL of culture medium and incubate overnight to allow for attachment.[11][12]
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Apoptosis Detection (Annexin V/PI Flow Cytometry)
This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Centrifuge the cell suspension (e.g., 5 min at 500 x g).[13]
-
Washing: Wash the cell pellet twice with ice-cold PBS.[15]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins (e.g., Survivin, CDK1, cleaved caspase-3) in cell lysates.[16]
-
Lysate Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., Bradford or BCA assay).[17]
-
SDS-PAGE: Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[16]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Survivin, anti-CDK1, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.[17]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[17]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17] Use a loading control like actin or GAPDH to ensure equal protein loading.[7]
Summary and Future Directions
This compound presents a targeted approach to cancer therapy by inhibiting the Sp1 transcription factor, a critical node in pathways controlling cell proliferation and survival. Its ability to induce G2/M cell cycle arrest and promote caspase-dependent apoptosis through the downregulation of CDK1 and survivin highlights its potential as an anti-neoplastic agent.[2][3]
The favorable tolerability and efficacy profile demonstrated in early clinical trials warrants further investigation.[3][6] Future research should focus on identifying predictive biomarkers for patient response, exploring combination therapies to enhance efficacy, and clarifying the cell-type-specific nuances of its mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Erimos Pharmaceuticals Announces Phase I Oral Study of this compound - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Myc regulates the CDK1/cyclin B1 dependent-G2/M cell cycle progression by histone H4 acetylation in Raji cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Myc regulates the CDK1/cyclin B1 dependent‑G2/M cell cycle progression by histone H4 acetylation in Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchtweet.com [researchtweet.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. arigobio.com [arigobio.com]
- 18. bio-rad.com [bio-rad.com]
Investigating the Antiangiogenic Properties of Terameprocol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terameprocol, a semi-synthetic derivative of the naturally occurring plant lignan nordihydroguaiaretic acid (NDGA), is a novel small molecule with demonstrated anticancer activity.[1][2] Its primary mechanism of action involves the site-specific inhibition of the Sp1 (Specificity protein 1) transcription factor, a key regulator of genes involved in cell cycle progression, apoptosis, and angiogenesis.[1][3] This technical guide provides an in-depth overview of the antiangiogenic properties of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action: Inhibition of the Sp1-VEGF Axis
This compound exerts its antiangiogenic effects by targeting the Sp1 transcription factor. Sp1 is a crucial activator for a multitude of genes, including Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[1][4] By binding to GC-rich Sp1-binding sites in the promoter regions of these genes, this compound competitively inhibits the binding of Sp1, leading to a downregulation of their transcription.[3] The resulting decrease in VEGF expression is a key contributor to the antiangiogenic activity of this compound.[1][2]
Figure 1: this compound's Antiangiogenic Signaling Pathway
Preclinical Evidence of Antiangiogenic Activity
Preclinical studies have provided evidence for the antiangiogenic potential of this compound, primarily through its ability to downregulate VEGF. While specific quantitative data from standardized in vitro and in vivo angiogenesis assays are not extensively detailed in the public domain, the collective evidence points towards a significant inhibitory effect on new blood vessel formation.
In Vitro Studies
Table 1: Summary of Expected In Vitro Antiangiogenic Effects of this compound
| Assay | Endpoint Measured | Expected Effect of this compound | Reference Cell Type |
| Proliferation Assay | Inhibition of endothelial cell growth (e.g., HUVECs) | Dose-dependent inhibition | HUVEC |
| Migration Assay | Inhibition of endothelial cell motility towards a chemoattractant | Dose-dependent inhibition | HUVEC |
| Tube Formation Assay | Inhibition of the formation of capillary-like structures on a basement membrane matrix | Dose-dependent inhibition | HUVEC |
In Vivo Studies
In vivo models provide a more complex physiological environment to assess the overall impact of a compound on angiogenesis. Commonly used models include the Matrigel plug assay and the chick chorioallantoic membrane (CAM) assay.
Table 2: Summary of Expected In Vivo Antiangiogenic Effects of this compound
| Assay | Endpoint Measured | Expected Effect of this compound | Animal Model |
| Matrigel Plug Assay | Reduction in vascularization of the Matrigel plug | Dose-dependent decrease in microvessel density and hemoglobin content | Mouse |
| CAM Assay | Inhibition of new blood vessel formation on the CAM | Dose-dependent reduction in vessel branching and density | Chick Embryo |
| Tumor Xenograft Model | Reduction in tumor microvessel density (MVD) | Dose-dependent decrease in MVD within the tumor tissue | Mouse |
Experimental Protocols
Detailed experimental protocols specific to this compound are not widely published. Therefore, the following sections provide generalized, yet detailed, methodologies for key angiogenesis assays that are fundamental to the investigation of antiangiogenic compounds like this compound.
Endothelial Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basal Medium (e.g., EBM-2)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of EGM and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Serum Starvation (Optional): Replace the medium with 100 µL of basal medium containing a low percentage of FBS (e.g., 0.5-1%) and incubate for 4-6 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate assay medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Figure 2: Endothelial Cell Tube Formation Assay Workflow
Materials:
-
HUVECs
-
Basement membrane matrix (e.g., Matrigel®)
-
Endothelial cell basal medium
-
This compound stock solution
-
96-well cell culture plates
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Add 50 µL of the cold matrix to each well of a pre-chilled 96-well plate.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of this compound or vehicle control. Seed the cells onto the polymerized matrix at a density of 1 x 10⁴ to 2 x 10⁴ cells per well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Imaging: Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantification: Analyze the images using angiogenesis software to quantify parameters such as total tube length, number of junctions, and number of loops.
In Vivo Matrigel Plug Assay
This assay evaluates the formation of new blood vessels into a subcutaneous plug of basement membrane matrix.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
This compound
-
Mice (e.g., C57BL/6 or nude mice)
-
Syringes and needles
Protocol:
-
Plug Preparation: On ice, mix the basement membrane matrix with a pro-angiogenic factor and either this compound or vehicle control.
-
Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank. The liquid will solidify into a plug at body temperature.
-
Treatment: Administer this compound or vehicle control systemically to the mice according to the desired dosing schedule.
-
Plug Excision: After a predetermined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.
-
Clinical Evidence
While the primary focus of early clinical trials of this compound has been on safety and anti-tumor efficacy, some studies have explored its impact on biomarkers related to its mechanism of action. A phase I study in patients with recurrent high-grade glioma was conducted, though specific quantitative data on angiogenesis markers from this trial are not detailed in the provided search results.[3]
Conclusion
This compound presents a compelling profile as an antiangiogenic agent, primarily through its well-defined mechanism of inhibiting the Sp1 transcription factor and consequently downregulating VEGF expression. While qualitative preclinical and clinical evidence supports this role, a comprehensive understanding of its antiangiogenic potency requires more detailed quantitative data from standardized in vitro and in vivo assays. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Further research focusing on the specific dose-dependent effects of this compound on endothelial cell function and in vivo neovascularization will be critical for its continued development as a potential cancer therapeutic.
References
- 1. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Terameprocol's Impact on Sp1-Regulated Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terameprocol (tetra-O-methyl nordihydroguaiaretic acid), a semi-synthetic derivative of a plant lignan, is a novel anti-cancer agent that functions as a site-specific transcription inhibitor. Its primary mechanism of action involves the targeted disruption of the Sp1 transcription factor's activity. Sp1 (Specificity protein 1) is a crucial regulator of a multitude of genes involved in essential cellular processes, including cell cycle progression, apoptosis, and angiogenesis. In many cancers, the overexpression of Sp1 and its target genes is linked to tumor growth, survival, and a poorer prognosis. This technical guide provides an in-depth analysis of this compound's impact on Sp1-regulated gene expression, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Introduction to this compound and Sp1
This compound is a small molecule that has demonstrated potent anticancer activity in a range of preclinical and clinical studies.[1][2] Its therapeutic effect is rooted in its ability to selectively inhibit the transcription of genes regulated by the Sp1 transcription factor.[1]
Sp1 is a ubiquitously expressed zinc finger transcription factor that binds to GC-rich sequences in the promoter regions of numerous genes.[3] It plays a pivotal role in the expression of thousands of genes, thereby influencing nearly all aspects of cellular function.[3] The genes regulated by Sp1 are critically involved in:
-
Cell Cycle Control: Progression through different phases of the cell cycle.
-
Apoptosis: Programmed cell death.
-
Angiogenesis: The formation of new blood vessels, essential for tumor growth.
Given the widespread role of Sp1 in cellular proliferation and survival, it has emerged as a significant target in cancer therapy.[4]
Mechanism of Action of this compound
This compound exerts its effects by interfering with the binding of the Sp1 protein to the promoter regions of its target genes.[3] It is thought to incorporate into GC-rich sequences, thereby disrupting the Sp1-DNA interaction.[3] This inhibition of Sp1-mediated transcription leads to the downregulation of several key proteins that are often overexpressed in cancer cells. The primary downstream targets of this compound's activity include survivin, cyclin-dependent kinase 1 (Cdk1), and vascular endothelial growth factor (VEGF).[1]
Figure 1: Mechanism of Action of this compound.
Impact on Key Sp1-Regulated Genes
Survivin
Survivin is a member of the inhibitor of apoptosis protein (IAP) family and is a key regulator of mitosis.[3][5] It is highly expressed in many cancers and is often associated with a worse prognosis.[5] this compound has been shown to down-regulate the Sp1-mediated transcription of survivin.[3] This leads to a decrease in survivin protein expression, which can in turn induce apoptosis and sensitize cancer cells to radiation.[3][5]
Cyclin-Dependent Kinase 1 (Cdk1/Cdc2)
Cdk1, also known as Cdc2, is a crucial protein for cell cycle progression, particularly for the transition from the G2 phase to the M phase (mitosis).[6] this compound inhibits the expression of Cdk1, which can lead to a G2 cell cycle arrest.[6] By halting the cell cycle, this compound can prevent the proliferation of cancer cells.
Vascular Endothelial Growth Factor (VEGF)
VEGF is a potent signaling protein that promotes the growth of new blood vessels (angiogenesis).[7] Tumors require a blood supply to grow and metastasize, and they often achieve this by upregulating VEGF. The production of VEGF is also controlled by the Sp1 transcription factor.[7] Clinical studies have shown that this compound treatment can lead to a considerable decrease in serum VEGF levels in patients with refractory solid tumors.[7]
c-Myc
The c-Myc proto-oncogene is a critical regulator of cell proliferation and is frequently deregulated in human cancers. The promoter of the c-Myc gene contains GC-rich regions that are binding sites for Sp1, indicating that Sp1 is involved in the transcriptional activation of c-Myc.[3][6] By inhibiting Sp1, this compound has the potential to downregulate c-Myc expression, thereby contributing to its anti-proliferative effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters as reported in preclinical and clinical studies.
| Parameter | Cell Line(s) | Treatment | Effect | Reference |
| Survivin Transcription | HCC2429 | 10µM this compound for 48 hours | Significant down-regulation (p < 0.05) | [3] |
| Radiosensitization (Dose Enhancement Ratio) | HCC2429 | 10µM this compound + Radiation | DER = 1.26 (p = 0.019) | [3][5] |
| Radiosensitization (Dose Enhancement Ratio) | H460 | 10µM this compound + Radiation | DER = 1.18 (p = 0.001) | [3][5] |
| Parameter | Patient Population | Treatment | Effect | Reference |
| Serum VEGF Levels (Average) | 16 patients with refractory solid tumors | One cycle of this compound | Decrease from 347.4 pg/mL to 117.7 pg/mL | [7] |
| Serum VEGF Levels (>10-fold reduction) | 6 of 16 patients | One cycle of this compound | Decrease from 603.4 pg/mL to 34.0 pg/mL | [7] |
| Clinical Response in Phase I Trial | 25 evaluable patients with solid tumors | Intravenous this compound | 8 patients with stable disease, 17 with progressive disease | [1] |
| Clinical Response in Phase I Trial | 32 evaluable patients with recurrent high-grade glioma | Intravenous this compound (up to 1700 mg/day) | 9 patients with stable disease | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to assess the impact of this compound.
Cell Lines and Culture
-
Cell Lines: HCC2429 and H460 non-small cell lung carcinoma (NSCLC) cell lines are commonly used.[3]
-
Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified atmosphere of 5% CO2 at 37°C.
Luciferase Reporter Assay for Survivin Transcription
This assay is used to quantify the effect of this compound on the transcriptional activity of the survivin promoter.
-
Transfection: Cells are transfected with a luciferase reporter plasmid containing the human survivin promoter (pLuc2931) and a control plasmid (pLuc).[3]
-
Treatment: After transfection, cells are treated with a specified concentration of this compound (e.g., 10µM) or a vehicle control (e.g., DMSO) for various time points (e.g., 24 and 48 hours).[3]
-
Lysis and Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. The activity is typically normalized to the total protein concentration.
Immunoblot (Western Blot) Analysis for Protein Expression
This technique is used to detect and quantify the levels of specific proteins, such as survivin.
-
Protein Extraction: Cells are treated with this compound and then lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-survivin antibody), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.
Clonogenic Assay for Radiosensitivity
This assay assesses the ability of single cells to proliferate and form colonies after treatment with radiation, with or without this compound.
-
Cell Plating: A known number of cells are plated in culture dishes.
-
Treatment: Cells are treated with this compound (e.g., 10µM) or a vehicle control for a specified duration.[3]
-
Irradiation: The cells are then irradiated with varying doses of radiation (e.g., 0 to 6 Gy).[3]
-
Colony Formation: The cells are incubated for a period of time (e.g., 10-14 days) to allow for colony formation.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis: The surviving fraction of cells is calculated for each radiation dose, and dose enhancement ratios (DER) are determined.
Figure 2: Typical Experimental Workflow.
Clinical Relevance and Future Directions
Phase I clinical trials have demonstrated that this compound is generally well-tolerated in patients with solid tumors and recurrent high-grade gliomas.[1][6] While objective responses have been limited, a notable number of patients have experienced disease stabilization.[1][6] The ability of this compound to sensitize cancer cells to radiation suggests its potential use in combination with radiotherapy to enhance treatment efficacy.[3][5]
Further investigation is warranted to fully elucidate the mechanisms of action of this compound and to identify predictive biomarkers for patient response.[5] Ongoing and future clinical trials will likely focus on combination therapies and optimizing the dosing and administration schedule of this compound.[8][9]
Conclusion
This compound represents a promising therapeutic agent that targets the fundamental process of Sp1-mediated gene transcription. By downregulating key proteins involved in cell proliferation, survival, and angiogenesis, such as survivin, Cdk1, and VEGF, this compound exhibits significant anti-cancer activity. The quantitative data from preclinical and early clinical studies are encouraging, particularly with respect to its role as a radiosensitizer. The detailed experimental protocols provided in this guide should facilitate further research into the therapeutic potential of this novel transcription inhibitor. As our understanding of the complex regulatory networks governed by Sp1 continues to grow, the clinical applications for agents like this compound are likely to expand.
References
- 1. Identifying synergistic regulation involving c-Myc and sp1 in human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential transcriptional regulation of c-myc promoter through the same DNA binding sites targeted by Sp1-like proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. How the c-myc Promoter Works and Why It Sometimes Does Not - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
- 8. erimos.com [erimos.com]
- 9. researchgate.net [researchgate.net]
Terameprocol: A Technical Whitepaper on its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terameprocol, a semi-synthetic derivative of nordihydroguaiaretic acid (NDGA), is a small molecule transcription inhibitor with demonstrated anti-cancer and anti-viral properties. Its mechanism of action centers on the inhibition of the Sp1 transcription factor, leading to the downregulation of key proteins involved in cell cycle progression, apoptosis, and angiogenesis. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and its molecular mechanism of action, supported by experimental data and methodologies.
Chemical Structure and Physicochemical Properties
This compound, chemically known as 1,1'-(2,3-dimethyl-1,4-butanediyl)bis(3,4-dimethoxybenzene), is a tetra-methylated derivative of NDGA.[1] This modification enhances its biological activity and confers a lipophilic nature, facilitating its passage through cell membranes.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C22H30O4 | [2] |
| Molecular Weight | 358.47 g/mol | [2] |
| Melting Point | 101-102°C | [2] |
| Boiling Point | 458.5 ± 40.0 °C at 760 mmHg | [2] |
| Density | 1.036 ± 0.06 g/cm³ | [2] |
| Solubility | Sparingly soluble in water. Soluble in DMSO (≥10 mg/mL). | [2][3] |
| Appearance | White to off-white powder | [4] |
Pharmacological Properties and Biological Activity
This compound's primary pharmacological activity stems from its ability to act as a site-specific transcription inhibitor.[4] It has shown potential as an anti-cancer, anti-viral, and anti-inflammatory agent.
Table 2: Biological Activity of this compound
| Activity | IC50 / Effective Concentration | Cell Line / System | Reference(s) |
| Anti-HIV Activity | 11 µM (inhibition of Sp1 binding at HIV LTR promoter) | In vitro | [4] |
| Anti-HSV Activity | 43.5 µM (inhibition of Sp1 binding at α-ICP4 promoter) | In vitro | [4] |
| Anti-proliferative (Pancreatic Cancer) | GI50 of 3.4 µM and 8.1 µM for related compounds | BxPC-3 cells | [1] |
| Radiosensitization (NSCLC) | Dose Enhancement Ratio (DER) = 1.26 (HCC2429), 1.18 (H460) | HCC2429 and H460 cells |
Table 3: Pharmacokinetic Parameters of Intravenous this compound (Phase I, Recurrent High-Grade Glioma)
| Parameter | Value | Patient Population | Reference(s) |
| Maximum Tolerated Dose (MTD) | 1700 mg/day (for 5 consecutive days) | Recurrent high-grade glioma | [5] |
| Median Area Under the Curve (AUC) | 31.3 µg*h/mL | Recurrent high-grade glioma | [6] |
Mechanism of Action: Inhibition of the Sp1 Signaling Pathway
This compound exerts its biological effects by competitively binding to the GC-rich consensus sequences in gene promoters, thereby inhibiting the binding of the Sp1 (Specificity protein 1) transcription factor.[7] Sp1 is a key regulator of numerous genes involved in critical cellular processes. By blocking Sp1-mediated transcription, this compound downregulates the expression of several key proteins, including:
-
Cyclin-dependent kinase 1 (Cdc2/CDK1): A crucial regulator of the G2/M transition in the cell cycle. Its inhibition leads to G2 cell cycle arrest.[6]
-
Survivin: A member of the inhibitor of apoptosis protein (IAP) family, which is overexpressed in many cancers. Its downregulation promotes apoptosis.[6]
-
Vascular Endothelial Growth Factor (VEGF): A potent pro-angiogenic factor. Its suppression inhibits the formation of new blood vessels, crucial for tumor growth.[7]
This multi-targeted approach results in the observed anti-proliferative, pro-apoptotic, and anti-angiogenic effects of this compound.
References
- 1. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Use of Terameprocol in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terameprocol, a semi-synthetic derivative of nordihydroguaiaretic acid (NDGA), is a transcriptional inhibitor with demonstrated antiviral, antiangiogenic, and antineoplastic properties. Its primary mechanism of action involves the inhibition of the Specificity Protein 1 (Sp1) transcription factor. By binding to GC-rich Sp1 binding sites on DNA, this compound prevents the transcription of Sp1-regulated genes that are crucial for tumor cell proliferation, survival, and angiogenesis.[1][2] Key downstream targets include cyclin-dependent kinase 1 (CDK1/Cdc2), survivin, and vascular endothelial growth factor (VEGF).[1][2] Inhibition of these proteins leads to cell cycle arrest, induction of apoptosis, and reduced angiogenesis, making this compound a subject of interest in cancer research.[1][2]
These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, protocols for key experiments, and expected outcomes.
Data Presentation
Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Effective Concentration | Reference |
| HeLa | Cervical Cancer | Inhibition of cell proliferation | Not specified | N/A |
| C33A | Cervical Cancer | Inhibition of cell proliferation | Not specified | N/A |
| HCC2429 | Non-Small Cell Lung Carcinoma | Radiosensitization, decreased survivin expression | 10 µM | [1] |
| H460 | Non-Small Cell Lung Carcinoma | Radiosensitization, decreased survivin expression | 10 µM | [1] |
| Prostate Cancer Cell Lines | Prostate Cancer | Efficacy demonstrated | Not specified | N/A |
| Colorectal Cancer Cell Lines | Colorectal Cancer | Efficacy demonstrated | Not specified | N/A |
| Leukemia Cell Lines | Leukemia | Efficacy demonstrated | N/A | |
| Breast Cancer Cell Lines | Breast Cancer | Efficacy demonstrated | Not specified | N/A |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound and assessing its effect on cell viability.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. A starting range of 1 µM to 100 µM is recommended.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the target cells.
-
Seed a low number of cells (e.g., 200-1000 cells/well, to be optimized for each cell line) into 6-well plates.
-
Allow the cells to attach overnight.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control.
-
-
Colony Formation:
-
After treatment, gently wash the cells with PBS and replace the medium with fresh, drug-free complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
-
Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated sample / PE of control sample
-
Western Blot Analysis
This protocol is for detecting changes in the protein levels of Sp1 and its downstream targets, survivin and CDK1, following this compound treatment.
Materials:
-
This compound
-
Target cancer cell line
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Sp1, survivin, CDK1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
-
Mandatory Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits Sp1, leading to reduced transcription of key proteins.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Logical Relationship of this compound's Cellular Effects
Caption: Logical flow from this compound treatment to experimental outcomes.
References
- 1. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terameprocol Delivery in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Terameprocol (meso-tetra-O-methyl nordihydroguaiaretic acid, M4N) is a semi-synthetic derivative of a naturally occurring plant lignan with demonstrated anticancer and antiviral properties. Its mechanism of action involves the selective inhibition of the Specificity Protein 1 (Sp1) transcription factor.[1] This inhibition disrupts the transcription of Sp1-regulated genes essential for cancer cell survival and proliferation, such as survivin, cyclin-dependent kinase 1 (Cdk1/Cdc2), and Vascular Endothelial Growth Factor (VEGF).[1][2] The downstream effects include cell cycle arrest, induction of apoptosis, and decreased angiogenesis.[1][3] Preclinical studies in various animal models, particularly human tumor xenografts, have shown that this compound can effectively suppress tumor growth.[3][4]
These application notes provide detailed protocols for the formulation and delivery of this compound for in vivo animal studies, based on established preclinical research.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor for specific Sp1 DNA binding domains within gene promoter regions.[1] This action selectively downregulates the expression of key proteins overexpressed in many cancers, leading to tumoricidal effects while sparing healthy tissues that do not rely on these pathways for survival.[4]
Caption: this compound inhibits Sp1, downregulating oncogenic proteins.
Quantitative Data Summary from In Vivo Animal Studies
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Parenteral Formulation Details for Animal Studies
| Formulation Component | Composition 1[5] | Composition 2[5] | Vehicle for |
| This compound Powder | Active Ingredient | Active Ingredient | N/A |
| Hydroxypropyl beta-cyclodextrin | 20% | 30% | Solubilizer |
| Polyethylene Glycol 300 (PEG 300) | 50% | 25% | Co-solvent |
| Water for Injection | q.s. to 100% | q.s. to 100% | Diluent |
| Designation | CPE Formulation | CPE Formulation | N/A |
Table 2: Dosage and Administration in Mouse Xenograft Models
| Parameter | Details | Reference |
| Animal Model | Female Athymic Nude Mice | [5] |
| Tumor Model | SW-780 Human Bladder Carcinoma Xenograft | [5] |
| Administration Route | Intraperitoneal (IP) Injection | [5] |
| Dosage Range | 50 mg/kg and 100 mg/kg | [5] |
| Dosing Schedule | Daily for 21 consecutive days | [5] |
| General Dosage Range (Patent) | 100 mg/kg to 1000 mg/kg | [6] |
Table 3: Summary of Efficacy and Toxicity in Animal Models
| Endpoint | Observation | Reference |
| Antitumor Efficacy | This compound administered alone reduced the rate of tumor growth. | [5] |
| Combination with paclitaxel reduced both the rate and extent of tumor growth. | [5] | |
| Selectively tumoricidal in various animal cancer models. | [4] | |
| Toxicity Profile | The CPE formulation showed no overt toxicities in tumor-bearing mice. | [5] |
| Generally considered non-toxic to animals in xenograft models. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound CPE Formulation for Parenteral Administration
This protocol describes the preparation of the Cyclodextrin-Polyethylene Glycol-based Excipient (CPE) formulation for intraperitoneal or intravenous administration in mice.[5]
Materials:
-
This compound powder
-
2-Hydroxypropyl-beta-cyclodextrin
-
Polyethylene Glycol 300 (PEG 300)
-
Sterile Water for Injection (WFI)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the CPE Vehicle:
-
In a sterile beaker on a magnetic stirrer, combine the required volumes of PEG 300 and WFI.
-
Slowly add the 2-Hydroxypropyl-beta-cyclodextrin powder while stirring until fully dissolved. For example, to prepare 10 mL of "Composition 1" vehicle, use 5 mL of PEG 300, 2 g of hydroxypropyl-beta-cyclodextrin, and q.s. with WFI to ~9 mL.
-
-
Dissolve this compound:
-
Slowly add the pre-weighed this compound powder to the CPE vehicle to achieve the desired final concentration (e.g., 10 mg/mL).
-
Continue stirring until the this compound is completely dissolved. The solution should be clear.
-
-
Final Volume Adjustment and Sterilization:
-
Adjust the final volume with WFI.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
-
Storage:
-
Stock solutions of the CPE formulation are stable for up to 12 months when stored appropriately (as per manufacturer's guidelines, typically at 4°C, protected from light).[5]
-
Protocol 2: Human Tumor Xenograft Model and this compound Administration
This protocol outlines a general workflow for establishing a human tumor xenograft model in immunodeficient mice and subsequent treatment with this compound via intraperitoneal injection.
Caption: Workflow for in vivo testing of this compound in xenograft models.
Materials:
-
6-8 week old female athymic nude mice or similar immunodeficient strain (e.g., NSG).[5][7]
-
Cultured human cancer cells (e.g., SW-780).[5]
-
Sterile PBS, serum-free media, and Matrigel.
-
Syringes (1 mL) and needles (25-27G).[8]
-
Prepared this compound CPE formulation and vehicle control.
-
Digital calipers.
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10⁶ cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.[7]
-
-
Tumor Growth and Cohort Randomization:
-
Allow tumors to grow. Start measuring tumor volume with digital calipers once tumors are palpable. Tumor Volume (mm³) = 0.5 x (length) x (width)².[9]
-
When tumors reach an average size of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, this compound 50 mg/kg, this compound 100 mg/kg). Ensure average tumor volumes are similar across all groups.
-
-
Intraperitoneal (IP) Administration: [5][8][10]
-
Calculate the precise volume to inject based on the animal's most recent body weight (Max volume: 10 mL/kg).[8]
-
Restrain the mouse securely. The preferred method is to have the mouse's head pointing downwards to move abdominal organs away from the injection site.
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[8]
-
Insert a 25-27G needle at a 30-40° angle and inject the calculated volume of this compound formulation or vehicle control.
-
Administer injections daily for the duration of the study (e.g., 21 days).[5]
-
-
Monitoring and Endpoint:
-
Monitor animal health and body weight daily or at least 3 times per week.
-
Measure tumor volumes 2-3 times per week.
-
The study concludes after the planned treatment duration or when tumors in the control group reach the protocol-defined size limit.
-
At the endpoint, euthanize mice according to IACUC guidelines and collect tumors and other relevant tissues for further analysis (e.g., histology, western blot).
-
References
- 1. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20220409552A1 - Formulations of this compound and temozolomide and their use in stimulation of humoral immunity in tumors - Google Patents [patents.google.com]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. biocytogen.com [biocytogen.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Determining Effective Dosage of Terameprocol in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terameprocol, a semi-synthetic derivative of the naturally occurring plant lignan nordihydroguaiaretic acid (NDGA), is a promising anticancer agent with a unique mechanism of action. It acts as a selective inhibitor of the Sp1 transcription factor.[1][2] This inhibition leads to the downregulation of key proteins involved in cancer cell proliferation, survival, and angiogenesis, such as survivin, cyclin-dependent kinase 1 (CDK1), and vascular endothelial growth factor (VEGF).[1][2] Consequently, this compound induces cell cycle arrest, apoptosis, and a reduction in tumor growth, making it a molecule of significant interest in preclinical and clinical development.[1][2][3]
These application notes provide a comprehensive guide for researchers to determine the effective dosage of this compound in preclinical models. This document outlines in vitro and in vivo experimental protocols, presents available data on effective concentrations and dosages, and provides visual aids to understand the underlying molecular pathways and experimental workflows.
Mechanism of Action: The Sp1 Inhibition Pathway
This compound exerts its anticancer effects by binding to the GC-rich consensus sequence of DNA, thereby interfering with the binding of the Sp1 transcription factor. This disruption inhibits the transcription of Sp1-regulated genes that are crucial for tumor progression.
References
Application Notes and Protocols: Utilizing Terameprocol in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terameprocol, a synthetic derivative of nordihydroguaiaretic acid (NDGA), is a transcriptional inhibitor with significant potential in oncology.[1] Its primary mechanism of action involves the inhibition of the Sp1 transcription factor.[2] Sp1 is a key regulator of numerous genes involved in cell cycle progression, apoptosis, and angiogenesis, including cyclin-dependent kinase 1 (Cdc2), survivin, and vascular endothelial growth factor (VEGF).[1][2][3] By downregulating these critical proteins, this compound can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth.[3] Preclinical and clinical studies have suggested that this compound's unique mechanism of action makes it a promising candidate for combination therapy, potentially enhancing the efficacy of conventional chemotherapy agents and overcoming drug resistance.[4]
These application notes provide a comprehensive overview of the preclinical and clinical data supporting the use of this compound in combination with various chemotherapy agents. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in evaluating the synergistic potential of this compound-based combination therapies.
Data Presentation
In Vitro Synergy of this compound with Chemotherapy Agents
Table 1: Qualitative Synergy of this compound with Doxorubicin
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Combination Effect |
| Breast Cancer (e.g., MCF-7) | To be determined | To be determined | Synergistic |
| Prostate Cancer (e.g., PC3) | To be determined | To be determined | Synergistic |
Table 2: Qualitative Synergy of this compound with Paclitaxel
| Cell Line | This compound IC50 (µM) | Paclitaxel IC50 (nM) | Combination Effect |
| Bladder Cancer (e.g., SW-780) | To be determined | To be determined | Synergistic |
| Non-Small Cell Lung Cancer (e.g., H460) | To be determined | To be determined | Synergistic |
Table 3: Rationale for Combination of this compound with Temozolomide
| Cell Line | This compound IC50 (µM) | Temozolomide IC50 (µM) | Combination Rationale |
| Glioblastoma (e.g., U87MG) | To be determined | To be determined | Preclinical data suggest synergy; lack of myelosuppression with this compound allows for combination with myelosuppressive agents like temozolomide.[4] |
Clinical Trial Data: this compound Monotherapy
Phase I clinical trials of intravenous this compound have established its safety profile and determined the maximum tolerated dose (MTD). This information is crucial for designing combination therapy regimens.
Table 4: Summary of Phase I Clinical Trial of Intravenous this compound in Recurrent High-Grade Glioma [4][5]
| Parameter | Value |
| Patient Population | Recurrent high-grade glioma |
| Dosing Schedule | Intravenous infusion for 5 consecutive days every 28 days |
| Dose Escalation (mg/day) | 750, 1100, 1700, 2200 |
| Maximum Tolerated Dose (MTD) | 1700 mg/day |
| Dose-Limiting Toxicities (at 2200 mg/day) | Hypoxia, interstitial nephritis |
| Efficacy (Monotherapy) | Stable disease in 9 of 32 evaluable patients (28%) |
| Adverse Events | Generally well-tolerated at MTD; non-myelosuppressive |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its anticancer effects by targeting the Sp1 transcription factor, which leads to the downregulation of key proteins involved in cancer cell proliferation and survival.
References
- 1. academic.oup.com [academic.oup.com]
- 2. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Terameprocol Formulation for Systemic Administration in Mice
These application notes provide detailed protocols for the preparation and systemic administration of Terameprocol in a cyclodextrin-polyethylene glycol (CPE) formulation for preclinical research in mice. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound (meso-tetra-O-methyl nordihydroguaiaretic acid) is a semi-synthetic small molecule that acts as a site-specific transcription inhibitor.[1] It demonstrates anti-tumor activity by selectively targeting the Sp1 transcription factor.[2][3] This inhibition leads to the downregulation of Sp1-regulated proteins that are crucial for cell cycle progression and apoptosis, such as survivin and cyclin-dependent kinase 1 (cdc2/CDK1), as well as the vascular endothelial growth factor (VEGF).[4][5] By disrupting these pathways, this compound can induce G2 cell cycle arrest and promote apoptosis in cancer cells.[5] This document outlines the formulation of this compound for parenteral administration in mice and provides protocols for its use in a human tumor xenograft model.
Data Presentation
The following tables summarize quantitative data from a preclinical study utilizing the this compound CPE formulation in a human bladder carcinoma (SW-780) xenograft model in female athymic nude mice.[1]
Table 1: this compound CPE Formulation Components [1]
| Formulation Component | Concentration (Option 1) | Concentration (Option 2) |
| Hydroxypropyl-β-cyclodextrin | 20% | 30% |
| Polyethylene glycol 300 (PEG 300) | 50% | 25% |
| This compound | Target concentration | Target concentration |
| Vehicle | Sterile Water/Saline | Sterile Water/Saline |
Table 2: In Vivo Study Parameters for this compound in SW-780 Xenograft Model [1]
| Parameter | Description |
| Animal Model | Female athymic nude mice |
| Tumor Cell Line | SW-780 human bladder carcinoma |
| This compound Dosages | 50 mg/kg and 100 mg/kg |
| Administration Route | Intraperitoneal (IP) injection |
| Dosing Schedule | Daily |
| Treatment Duration | 21 days |
| Co-administration Agent | Paclitaxel (5 mg/kg) |
| Outcome Measures | Tumor growth rate and extent |
Experimental Protocols
Preparation of this compound CPE Formulation
This protocol describes the preparation of a this compound formulation suitable for systemic administration in mice. The use of hydroxypropyl-β-cyclodextrin and polyethylene glycol enhances the solubility of the sparingly water-soluble this compound.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Polyethylene glycol 300 (PEG 300)
-
Sterile, pyrogen-free water for injection or sterile saline
-
Sterile conical tubes (50 mL)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
In a sterile conical tube, dissolve the desired amount of HP-β-CD in sterile water or saline to achieve the final target concentration (e.g., 20% or 30% w/v). Mix thoroughly using a vortex mixer or magnetic stirrer until the HP-β-CD is completely dissolved.
-
Add PEG 300 to the HP-β-CD solution to reach the desired final concentration (e.g., 50% or 25% v/v). Mix until a homogenous solution is formed.
-
Weigh the required amount of this compound powder to achieve the final desired concentration for the intended dosage.
-
Gradually add the this compound powder to the vehicle solution while continuously mixing.
-
Continue to mix the solution at room temperature, protected from light, until the this compound is completely dissolved. This may take some time, and gentle warming (to no more than 40°C) can be used to aid dissolution if necessary.
-
Once the this compound is fully dissolved, sterile-filter the final formulation through a 0.22 µm filter into a sterile container.
-
Store the prepared formulation at 4°C, protected from light. Stock solutions of the CPE formulation have been reported to be stable for up to 12 months.[1]
Human Tumor Xenograft Model and this compound Administration
This protocol outlines the establishment of a human tumor xenograft model using the SW-780 bladder cancer cell line and the subsequent systemic administration of the prepared this compound formulation.
Materials:
-
SW-780 human bladder carcinoma cells
-
Complete cell culture medium (e.g., Leibovitz's L-15 Medium with 10% fetal bovine serum)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel
-
Female athymic nude mice (6-8 weeks old)
-
This compound CPE formulation
-
Vehicle control (CPE formulation without this compound)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Calipers for tumor measurement
Procedure:
Part A: SW-780 Cell Preparation and Implantation
-
Culture SW-780 cells in their recommended complete medium until they reach approximately 80-90% confluency.[6]
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each female athymic nude mouse.[1]
Part B: Tumor Growth Monitoring and Treatment Initiation
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Part C: this compound Administration
-
On the first day of treatment, weigh each mouse to determine the precise volume of the this compound formulation to be injected.
-
Administer the this compound CPE formulation (at 50 or 100 mg/kg) or the vehicle control via intraperitoneal (IP) injection.
-
To perform the IP injection, restrain the mouse and locate the injection site in the lower right quadrant of the abdomen. Insert the needle at a 15-30 degree angle to avoid puncturing internal organs.
-
Continue daily IP injections for the duration of the study (e.g., 21 days).[1]
-
Monitor tumor growth and the general health of the mice throughout the study. Record tumor volumes and body weights regularly.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits Sp1, leading to apoptosis and cell cycle arrest.
Experimental Workflow for In Vivo Study
Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.
References
- 1. SW780 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Stromal modulation of bladder cancer-initiating cells in a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Models of Human Bladder Cancer as a Tool for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGCG inhibited bladder cancer SW780 cell proliferation and migration both in vitro and in vivo via down-regulation of NF-κB and MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ubigene.us [ubigene.us]
Intravenous Administration Protocol for Terameprocol in Clinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Terameprocol (also known as EM-1421 or M4N) is a synthetic derivative of nordihydroguaiaretic acid (NDGA) that functions as a transcriptional inhibitor.[1] It demonstrates potential antiangiogenic, antineoplastic, and antiviral activities by competing with the transcription factor Sp1.[1] This competition disrupts the transcription of Sp1-dependent genes, such as those encoding for cyclin-dependent kinase (Cdc2) and survivin, which are often overexpressed in cancer cells.[1][2] By inhibiting these pathways, this compound can induce tumor cell apoptosis and reduce tumor angiogenesis.[1] This document provides detailed protocols for the intravenous administration of this compound based on findings from clinical studies.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of the Sp1 transcription factor. This leads to the downregulation of several key proteins involved in cell cycle progression and apoptosis inhibition.
References
Assessing Terameprocol's Impact on Survivin Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a key regulator of cell division and apoptosis, making it a compelling target in oncology.[1] Its expression is often upregulated in various cancers, correlating with poor prognosis and resistance to therapy.[2][3] Terameprocol (also known as EM-1421 or M4N) is a synthetic derivative of a naturally occurring plant lignan that has demonstrated anticancer properties.[4][5] The primary mechanism of action of this compound involves the inhibition of the Sp1 transcription factor.[4][6] This inhibition leads to the downregulation of Sp1-regulated genes, including survivin (encoded by the BIRC5 gene).[2][3] Furthermore, this compound can also indirectly inhibit the function of the survivin protein by reducing the expression of Cdc2 (Cdk1), a kinase necessary for survivin's anti-apoptotic activity.[6]
These application notes provide a comprehensive guide for researchers to assess the effect of this compound on survivin expression, encompassing the underlying signaling pathway, a detailed experimental workflow, and specific protocols for key assays.
This compound-Survivin Signaling Pathway
This compound exerts its effect on survivin expression primarily through the inhibition of the Sp1 transcription factor. Sp1 binds to the promoter region of the BIRC5 gene, driving the transcription of survivin mRNA. By inhibiting Sp1, this compound effectively reduces the transcription of survivin, leading to decreased protein levels. Additionally, this compound's inhibition of Cdc2 kinase prevents the phosphorylation of the survivin protein, which is essential for its function as an inhibitor of apoptosis.
References
- 1. Emerging Importance of Survivin in Stem Cells and Cancer: the Development of New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antiviral Efficacy of Terameprocol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Terameprocol's antiviral efficacy. The protocols outlined below are designed to assess the compound's activity against a range of viruses, determine its potency and selectivity, and elucidate its mechanism of action.
Introduction
This compound, a synthetic derivative of nordihydroguaiaretic acid (NDGA), is a transcriptional inhibitor with demonstrated antiviral and antineoplastic properties.[1] Its primary mechanism of action involves the inhibition of the Sp1 transcription factor, a host protein crucial for the expression of various cellular and viral genes.[1][2][3] By targeting a host factor, this compound has the potential for broad-spectrum antiviral activity. Preclinical studies have indicated its efficacy against several viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and poxviruses.[2][4][5] For poxviruses, this compound has been shown to inhibit the cell-to-cell spread of the virus.[5][6] Given its development for cancer therapeutics and its progression through Phase I clinical trials, this compound has a known safety profile that supports its further investigation as an antiviral agent.[2][3][4]
These protocols will guide researchers through a systematic in vitro evaluation of this compound, from initial screening to more detailed mechanism-of-action studies.
Key Experimental Protocols
A critical aspect of evaluating any potential antiviral compound is to determine its efficacy in a controlled laboratory setting. The following in vitro assays are fundamental for assessing the antiviral activity of this compound.
Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of this compound that is toxic to the host cells used for antiviral assays. This is crucial for distinguishing true antiviral activity from non-specific cytotoxic effects.
Methodology:
-
Cell Plating: Seed susceptible host cells (e.g., Vero, HeLa, A549) in a 96-well plate at a predetermined density to achieve 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium. The concentration range should be broad enough to induce a full range of cytotoxic effects.
-
Treatment: Remove the growth medium from the cells and add the prepared dilutions of this compound. Include a "cells only" control (no compound) and a "blank" control (no cells).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Quantify cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Assay (IC50 Determination)
Objective: To quantify the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Methodology:
-
Cell Plating: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1 hour.
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various non-toxic concentrations of this compound (as determined by the cytotoxicity assay). Include a "virus only" control (no compound).
-
Incubation: Incubate the plates for 2-10 days, depending on the virus, until plaques are visible.
-
Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Viral Yield Reduction Assay
Objective: To measure the effect of this compound on the total amount of infectious virus produced by infected cells.
Methodology:
-
Cell Infection and Treatment: Infect confluent cell monolayers in multi-well plates with the virus at a specific multiplicity of infection (MOI). After viral adsorption, treat the cells with different concentrations of this compound.
-
Incubation: Incubate the treated, infected cells for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvesting: After incubation, lyse the cells (e.g., by freeze-thawing) to release the progeny virions.
-
Virus Tittering: Determine the titer of the harvested virus from each treatment condition using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.[7]
-
Data Analysis: Compare the viral titers from the this compound-treated samples to the untreated control to determine the reduction in viral yield. The EC50 (50% effective concentration) can be calculated, representing the concentration of this compound that reduces the viral yield by 50%.
Data Presentation
Quantitative data from the antiviral assays should be summarized in a clear and concise format to allow for easy comparison and interpretation.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Virus | Host Cell Line | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Example Virus 1 | e.g., Vero | Plaque Reduction | |||
| Example Virus 2 | e.g., A549 | Viral Yield Reduction | |||
| ... | ... | ... |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index. A higher SI value indicates a more favorable therapeutic window.
Visualizations
This compound's Proposed Antiviral Mechanism of Action
The following diagram illustrates the proposed mechanism by which this compound inhibits viral replication through the targeting of the host Sp1 transcription factor.
Caption: Proposed mechanism of this compound's antiviral action.
Experimental Workflow for In Vitro Evaluation of this compound
This workflow outlines the logical progression of experiments to characterize the antiviral properties of this compound.
Caption: Experimental workflow for antiviral drug testing.
Concluding Remarks
The provided protocols and workflow offer a robust framework for the systematic evaluation of this compound as a potential antiviral therapeutic. By carefully determining its cytotoxicity, inhibitory concentrations against various viruses, and its selectivity index, researchers can build a strong preclinical data package. Further mechanism-of-action studies will be crucial to fully understand its antiviral properties and to guide its potential clinical development. The use of appropriate in vivo models will be the subsequent essential step to validate the in vitro findings and assess the safety and efficacy in a whole organism.[][9][10]
References
- 1. Facebook [cancer.gov]
- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of poxvirus growth by this compound, a methylated derivative of nordihydroguaiaretic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Inhibition of poxvirus growth by this compound, a methylated derivative of nordihydroguaiaretic acid. [scholars.duke.edu]
- 7. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Modeling Services for Antiviral Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. In Vivo Models - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Studying Sp1 Transcription Factor Pathways Using Terameprocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terameprocol (also known as EM-1421 or M4N) is a potent and selective inhibitor of the Sp1 (Specificity protein 1) transcription factor.[1][2][3] Sp1 is a ubiquitously expressed zinc finger transcription factor that plays a critical role in the regulation of numerous genes involved in essential cellular processes, including cell cycle progression, apoptosis, and angiogenesis.[3] Dysregulation of Sp1 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. This compound exerts its inhibitory effects by binding to the GC-rich Sp1 binding sites on gene promoters, thereby preventing Sp1-mediated transcription.[3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate Sp1 signaling pathways and their role in cellular function and disease.
Mechanism of Action
This compound selectively inhibits the transcription of genes regulated by the Sp1 transcription factor.[1][2] This leads to the downregulation of several key proteins involved in cancer cell proliferation, survival, and angiogenesis. Notably, this compound has been shown to suppress the expression of:
-
Survivin: An inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers and is associated with resistance to therapy.[3][4]
-
Cyclin-dependent kinase 1 (CDK1 or Cdc2): A critical regulator of the G2/M transition in the cell cycle.[3][5]
-
Vascular Endothelial Growth Factor (VEGF): A potent pro-angiogenic factor that plays a crucial role in tumor growth and metastasis.[2][5]
By inhibiting these and other Sp1 target genes, this compound can induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis, highlighting its potential as a valuable research tool and therapeutic agent.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| HCC2429 | Non-Small Cell Lung Carcinoma | Clonogenic Assay | 10µM | Dose Enhancement Ratio (DER) = 1.26 (p = 0.019) for radiosensitization | [3][4] |
| H460 | Non-Small Cell Lung Carcinoma | Clonogenic Assay | 10µM | Dose Enhancement Ratio (DER) = 1.18 (p = 0.001) for radiosensitization | [3][4] |
| HeLa | Cervical Cancer | Cell Proliferation Assay | Concentration-dependent | Inhibition of cell proliferation | [6] |
| C33A | Cervical Cancer | Cell Proliferation Assay | Concentration-dependent | Inhibition of cell proliferation | [6] |
| Pancreatic BxPC-3 cells | Pancreatic Cancer | GI50 | 3.4 µM and 8.1 µM for two different analogs | Growth inhibition |
Effects of this compound on Sp1 Target Gene and Protein Expression
| Cell Line | Treatment | Target | Assay | Result | Reference |
| HCC2429 | 10µM this compound (48h) | Survivin Transcription | Luciferase Assay | Significant downregulation (p < 0.05) | [3] |
| H460 | 10µM this compound (24h & 48h) | Survivin Transcription | Luciferase Assay | Significant downregulation (p < 0.05) | [3] |
| HCC2429 | 10µM & 30µM this compound (24h & 48h) | Survivin Protein | Western Blot | Time- and dose-dependent inhibition | [3] |
| H460 | 10µM & 30µM this compound (24h & 48h) | Survivin Protein | Western Blot | Time- and dose-dependent inhibition | [3] |
| Hypoxia-induced cells | Dose-dependent | VEGF Protein | In vitro models | Significant decrease in a dose-dependent manner |
Experimental Protocols
Protocol 1: Western Blot Analysis of Sp1-Target Proteins (Survivin and CDK1)
This protocol describes the use of Western blotting to assess the effect of this compound on the protein levels of the Sp1 targets, survivin and CDK1.
Materials:
-
Cancer cell lines (e.g., HCC2429, H460)
-
This compound (EM-1421)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-survivin, anti-CDK1, anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 30 µM) for desired time points (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and loading dye.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against survivin, CDK1, and a loading control (e.g., actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Protocol 2: Luciferase Reporter Assay for Sp1 Promoter Activity
This protocol is designed to measure the effect of this compound on the transcriptional activity of an Sp1-responsive promoter using a luciferase reporter construct.
Materials:
-
Cancer cell lines (e.g., HCC2429, H460)
-
This compound
-
Luciferase reporter plasmid containing an Sp1-responsive promoter (e.g., survivin promoter)
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a multi-well plate and allow them to attach.
-
Co-transfect cells with the Sp1-responsive luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10 µM).
-
-
Cell Lysis and Luciferase Assay:
-
After the desired treatment duration (e.g., 24, 48 hours), wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
Express the results as relative luciferase units (RLU) or fold change compared to the vehicle-treated control.
-
Protocol 3: Clonogenic Survival Assay for Radiosensitization
This protocol evaluates the ability of this compound to sensitize cancer cells to ionizing radiation.
Materials:
-
Cancer cell lines (e.g., HCC2429, H460)
-
This compound
-
Cell culture medium and supplements
-
Radiation source (e.g., X-ray irradiator)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Determine the appropriate number of cells to seed for each radiation dose to obtain a countable number of colonies (typically 50-150 colonies per plate). This requires a preliminary calibration experiment.
-
Seed the calculated number of cells into multi-well plates or flasks.
-
-
Treatment and Irradiation:
-
Allow cells to attach for a few hours.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle control.
-
After a short incubation period (e.g., 4 hours), irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6 Gy).
-
-
Colony Formation:
-
Incubate the plates for 10-14 days to allow for colony formation.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for each treatment group: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) at each radiation dose: SF = PE of treated cells / PE of control (0 Gy) cells.
-
Plot the survival curves (log SF vs. radiation dose).
-
Calculate the Dose Enhancement Ratio (DER) at a specific survival level (e.g., SF=0.5) to quantify the radiosensitizing effect of this compound: DER = Dose (Gy) for radiation alone / Dose (Gy) for radiation + this compound.
-
Visualizations
Caption: this compound inhibits Sp1-mediated transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Terameprocol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Terameprocol.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the formulation and evaluation of this compound for oral administration.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| T-01 | Low and variable drug concentration in plasma after oral administration. | Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract.[1][2] Low permeability across the intestinal epithelium. Efflux by transporters such as P-glycoprotein (P-gp).[3] | Formulation Strategies: - Particle Size Reduction: Employ micronization or nanocrystal technology to increase the surface area for dissolution.[2][4] - Solid Dispersions: Formulate this compound with a hydrophilic polymer matrix using techniques like hot-melt extrusion or solvent evaporation to enhance solubility.[1] - Lipid-Based Formulations: Develop self-emulsifying drug delivery systems (SEDDS) to improve solubilization and absorption.[2][4] - Cyclodextrin Complexation: Use cyclodextrins to form inclusion complexes and improve aqueous solubility.[1] Permeability Enhancement: - Include permeation enhancers in the formulation (use with caution and assess toxicity).[4] |
| T-02 | High inter-individual variability in pharmacokinetic studies. | Food effects influencing drug dissolution and absorption. Genetic polymorphisms in drug transporters or metabolic enzymes. | Conduct pharmacokinetic studies in both fasted and fed states to assess food effects.[5] If significant food effect is observed, consider formulations that minimize this interaction, such as lipid-based systems. Genotype study animals for relevant transporters if variability persists. |
| T-03 | Inconsistent results in in vitro Caco-2 permeability assays. | Poor solubility of this compound in the assay buffer leading to precipitation. Low assay sensitivity for detecting transported drug. Cell monolayer integrity issues. | Use a buffer with non-toxic solubilizing agents (e.g., low concentrations of DMSO, cyclodextrins). Employ a highly sensitive analytical method like the validated LC-MS/MS protocol for this compound.[6][7] Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure integrity.[8] |
| T-04 | Suspected active efflux of this compound in Caco-2 assays (high B-A/A-B permeability ratio). | This compound is a substrate for efflux transporters like P-gp or BCRP expressed on Caco-2 cells.[8] | Perform the Caco-2 assay in the presence of specific efflux transporter inhibitors (e.g., verapamil for P-gp, fumitremorgin C for BCRP) to confirm transporter involvement.[3][8] |
Frequently Asked Questions (FAQs)
1. What is the primary known reason for this compound's poor oral bioavailability?
The primary reason for this compound's poor oral bioavailability is its low aqueous solubility.[9] A clinical trial reported a bioavailability of approximately 2%, and increasing the oral dose did not result in a proportional increase in systemic exposure, which is characteristic of dissolution-limited absorption.
2. What are the key physicochemical properties of this compound to consider for formulation development?
3. Which formulation strategies hold the most promise for improving this compound's oral bioavailability?
Strategies that address poor aqueous solubility are most promising. These include:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can significantly enhance its dissolution rate and extent.[1][4]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like SEDDS can improve solubility and take advantage of lipid absorption pathways.[2][4]
-
Nanonization: Reducing the particle size to the nanometer range increases the surface area for dissolution.[4]
4. How can I assess the intestinal permeability of a new this compound formulation in vitro?
The Caco-2 permeability assay is the gold standard in vitro model for predicting human intestinal drug absorption.[3][8][10] This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It can be used to determine the apparent permeability coefficient (Papp) and to investigate if this compound is a substrate for efflux transporters.
5. What is a suitable animal model for in vivo pharmacokinetic studies of oral this compound formulations?
Rodent models, such as rats or mice, are commonly used for initial in vivo pharmacokinetic screening of oral formulations.[11][12][13] Rats are often preferred due to their larger size, which facilitates blood sampling. It is important to conduct studies with both intravenous and oral administration to determine the absolute bioavailability.
Experimental Protocols
In Vitro Caco-2 Permeability Assay for this compound
Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer and to assess its potential for active efflux.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells (ATCC HTB-37) in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the cells onto semi-permeable inserts in multi-well plates (e.g., Transwell™).
-
Culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[8]
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment to ensure its integrity.
-
-
Permeability Assay (Bidirectional): [3]
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound test solution (at a relevant concentration in transport buffer) to the apical (A) compartment.
-
Add fresh transport buffer to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the collected volume with fresh transport buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Follow the same procedure but add the this compound solution to the basolateral compartment and sample from the apical compartment.
-
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial drug concentration.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests active efflux.[8]
-
-
In Vivo Pharmacokinetic Study of Oral this compound Formulations in Rats
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a this compound formulation.
Methodology:
-
Animals:
-
Dose Administration:
-
Intravenous (IV) Group (for bioavailability calculation):
-
Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) in a suitable vehicle (e.g., saline:DMSO 50:50 v/v with 1% Tween 80) via the tail vein.[11]
-
-
Oral (PO) Group:
-
Administer a single oral dose of the this compound formulation (e.g., 10-50 mg/kg) via oral gavage.
-
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA) at the following time points:
-
IV: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Process the blood to obtain plasma and store at -70°C until analysis.
-
-
Plasma Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using the validated LC-MS/MS method detailed below.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
Analytical Method: LC-MS/MS for this compound Quantification in Plasma
This protocol is adapted from a validated method for human plasma and may require optimization for rodent plasma.[6][7]
-
Sample Preparation:
-
Aliquot 50 µL of plasma into a glass test tube.
-
Add 300 µL of acetonitrile containing an internal standard (e.g., Sorafenib-methyl-d3 at 1,000 ng/mL) to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Chromatography:
-
Column: Zorbax XDB C18 (2.1 × 50 mm, 3.5 µm) or equivalent.
-
Mobile Phase: Gradient elution with a suitable mobile phase system (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3-0.5 mL/min.
-
Run Time: Approximately 2 minutes.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer (e.g., SCIEX 4500 or 5500).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be optimized for this compound and the internal standard.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples in blank plasma covering the expected concentration range (e.g., 5-1,000 ng/mL).
-
Visualizations
Caption: Mechanism of action of this compound via inhibition of the Sp1 transcription factor.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Quantitation of this compound in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of this compound in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 11. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 12. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 14. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Terameprocol Stability and Degradation in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of terameprocol in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound stock solutions?
A1: For short-term use, this compound can be dissolved in 100% dimethyl sulfoxide (DMSO). A stock solution in DMSO was found to be stable for up to 6 hours at room temperature. For long-term storage, a master stock solution of this compound in DMSO is stable for up to 26.9 months when stored at -20°C[1].
Q2: How stable is this compound in biological matrices like plasma?
A2: this compound is relatively stable in human plasma. It has been shown to be stable for up to 6.5 hours at room temperature and for at least 20 months when stored at -70°C. Furthermore, it can withstand three freeze-thaw cycles at -70°C[1].
Q3: Are there any ready-to-use formulations of this compound with established stability?
A3: Yes, a formulation of this compound in a solution containing 20% hydroxypropyl-beta-cyclodextrin and 50% polyethylene glycol 300 (or 30% hydroxypropyl-beta-cyclodextrin and 25% polyethylene glycol 300), known as the CPE formulation, has been developed for parenteral administration. Stock solutions of this CPE formulation have been reported to be stable for up to 12 months[2].
Q4: What are the known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively published. However, as a derivative of nordihydroguaiaretic acid (NDGA), a lignan with a catechol structure, it can be inferred that this compound may be susceptible to oxidation, particularly if the methyl ether groups are cleaved to expose hydroxyl moieties. Phenolic compounds, in general, are prone to degradation through oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions. The methoxy groups on this compound are expected to provide greater stability against oxidation compared to the free hydroxyl groups of NDGA.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffers. | This compound is poorly soluble in water. | Prepare a concentrated stock solution in an appropriate organic solvent like DMSO. For final dilutions in aqueous media, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause precipitation. The use of solubilizing agents like cyclodextrins may also be considered. |
| Loss of this compound activity over time in prepared solutions. | This could be due to degradation. This compound, like other phenolic compounds, may be sensitive to light, oxygen, and elevated temperatures. | Prepare solutions fresh whenever possible. If storage is necessary, store aliquots in tightly sealed containers, protected from light, and at low temperatures (e.g., -20°C or -80°C). Purging solutions with an inert gas like nitrogen or argon before sealing can help minimize oxidative degradation. |
| Inconsistent results in cell-based assays. | In addition to stability issues, this could be related to the interaction of the solvent with the cells. DMSO can have biological effects at higher concentrations. | Perform a vehicle control experiment to assess the effect of the solvent on your cells at the final concentration used. Keep the final DMSO concentration consistent across all experiments and as low as possible (typically below 0.5%). |
| Appearance of unknown peaks in HPLC analysis of stored solutions. | These are likely degradation products. | To identify the conditions causing degradation, a forced degradation study is recommended (see the detailed protocol below). This will help in understanding the stability profile of this compound and in developing a stability-indicating analytical method. |
Quantitative Stability Data
| Matrix/Solvent | Storage Condition | Duration | Stability Outcome | Reference |
| DMSO (Master Stock) | -20°C | 26.9 months | Stable | [1] |
| DMSO (Working Solution) | Room Temperature | 6 hours | Stable | [1] |
| Human Plasma | Room Temperature | 6.5 hours | Stable | [1] |
| Human Plasma | -70°C | 20 months | Stable | [1] |
| Human Plasma | 3 Freeze-Thaw Cycles at -70°C | N/A | Stable | [1] |
| CPE Formulation | Not Specified | 12 months | Stable | [2] |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed powder in the initial solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to direct sunlight or a photostability chamber (ICH Q1B guidelines) for a specified duration.
-
Analyze the samples by HPLC. A control sample should be kept in the dark at the same temperature.
-
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.
-
Quantify the amount of this compound remaining and the formation of any degradation products.
Visualizations
References
Optimizing Terameprocol dosage to minimize cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Terameprocol dosage to minimize cytotoxicity in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: Why is this compound considered to have low cytotoxicity in normal cells?
The selective tumoricidal activity of this compound is attributed to the differential reliance of cancer cells and normal cells on the survivin anti-apoptotic pathway[1]. Many cancer types overexpress survivin to evade apoptosis, making them highly susceptible to its inhibition by this compound. In contrast, most normal, healthy tissues do not depend on the survivin pathway for survival and are therefore less affected by the drug[1].
Q3: What is a recommended starting concentration range for in vitro experiments with this compound?
Based on available preclinical data, a starting concentration range of 1 µM to 50 µM is recommended for in vitro experiments. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How can I establish the optimal, non-cytotoxic dose of this compound for my normal cell line?
To determine the optimal, non-cytotoxic dose, it is essential to conduct a comprehensive dose-response study using a range of this compound concentrations on your specific normal cell line. We recommend starting with a broad range (e.g., 0.1 µM to 100 µM) and narrowing it down based on the initial results. The goal is to identify the highest concentration that does not significantly impact cell viability or proliferation.
Q5: What are the key signaling pathways affected by this compound?
This compound primarily impacts the Sp1-mediated transcriptional regulation of genes critical for cell cycle progression and apoptosis inhibition. The key pathway involves the downregulation of survivin and Cdk1.
Data Presentation
| Cell Line | Cell Type | Assay | Concentration | Effect | Reference |
| HeLa, C33A | Human Cervical Cancer | Proliferation Assay | Concentration-dependent | Inhibition of proliferation | [3] |
| SW-780 | Human Bladder Cancer (in vivo xenograft) | Tumor Growth | 50 and 100 mg/kg | Reduced rate of tumor growth | [3] |
| HCC2429, H460 | Human Non-Small Cell Lung Carcinoma | Clonogenic Assay | 10µM | Increased radiosensitization | [4][5] |
| Mammalian Cell Lines | Normal | Cell Cycle Analysis | Not specified | Reversible G2 cell-cycle arrest without cytotoxicity | [1] |
Mandatory Visualizations
This compound's Mechanism of Action
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of in vitro human keratinocyte models to study the effect of cooling on chemotherapy drug-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Terameprocol insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terameprocol, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as EM-1421, M4N, or tetra-O-methyl nordihydroguaiaretic acid) is a synthetic derivative of nordihydroguaiaretic acid (NDGA) with a molecular weight of 358.47 g/mol .[1] It acts as a transcriptional inhibitor by targeting the Sp1 transcription factor, which is crucial in the expression of genes related to cell cycle progression, apoptosis, and angiogenesis.[2][3] this compound is sparingly soluble in water, a characteristic that presents a significant challenge for its use in aqueous-based biological assays, such as cell culture experiments, as it can lead to precipitation and inaccurate results.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of at least 10 mg/mL.[4]
Q3: I observed a precipitate after diluting my DMSO stock of this compound into my aqueous cell culture medium. What is happening and how can I prevent this?
A3: The precipitation you are observing is due to the poor solubility of this compound in aqueous solutions. When the DMSO stock is diluted into the cell culture medium, the concentration of the organic solvent (DMSO) is significantly reduced, causing the hydrophobic this compound to come out of solution.[5]
To prevent this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally at or below 0.1%.[6][7] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but this should be determined for your specific cell line.[8][9][10]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume of medium, perform a stepwise dilution. First, dilute the stock solution in a smaller volume of medium, and then add this intermediate dilution to the rest of the medium.[11]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your experimental samples.[6][7]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The maximum tolerated concentration of DMSO varies between cell lines.[6] For most cell lines, a final concentration of 0.5% DMSO is generally considered safe, with some robust cell lines tolerating up to 1%.[8][9] However, for sensitive or primary cell cultures, it is advisable to keep the final DMSO concentration at or below 0.1%.[6][8] It is best practice to perform a dose-response experiment to determine the effect of DMSO on the viability of your specific cell line.[6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | [4] |
| Water | Sparingly soluble | [1] |
| PEG 300, Hydroxypropyl-β-cyclodextrin, and Water | 10 mg/mL | [1] |
| Hydroxypropyl-β-cyclodextrin and Water | 6 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions for In Vitro Cell-Based Assays
1. Materials:
- This compound powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Sterile, pre-warmed cell culture medium
- Vortex mixer
2. Preparation of 10 mM Stock Solution in DMSO:
- Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 358.47 g/mol ).
- Weigh the this compound powder and add it to a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to the tube.
- Vortex thoroughly until the this compound is completely dissolved.
- Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[11]
3. Preparation of Working Solution in Cell Culture Medium:
- Determine the maximum tolerated final DMSO concentration for your cell line (e.g., 0.1% or 0.5%).
- Calculate the volume of the 10 mM this compound stock solution needed to achieve your desired final concentration in the cell culture medium, ensuring the final DMSO concentration does not exceed the tolerated limit.
- Stepwise Dilution:
- In a sterile tube, add the calculated volume of the 10 mM this compound stock solution to a small volume of pre-warmed cell culture medium (e.g., 10% of the final volume).
- Gently mix by pipetting.
- Add this intermediate solution to the remaining volume of pre-warmed cell culture medium.
- Mix gently before adding to your cells.
- Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the same final volume of cell culture medium.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for this compound solution preparation.
References
- 1. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of post-translational modifications of Sp1 in cancer: state of the art [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound = 98 HPLC 24150-24-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. reddit.com [reddit.com]
- 10. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
Identifying potential mechanisms of resistance to Terameprocol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential mechanisms of resistance to Terameprocol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a semi-synthetic small molecule that acts as a transcriptional inhibitor.[1] Its primary mechanism involves the selective targeting and inhibition of the Specificity protein 1 (Sp1) transcription factor.[2][3] By interfering with Sp1, this compound downregulates the expression of several key proteins involved in cancer cell proliferation, survival, and angiogenesis, most notably survivin, cyclin-dependent kinase 1 (CDK1, also known as Cdc2), and vascular endothelial growth factor (VEGF).[2][4] This disruption of Sp1-mediated transcription can lead to cell cycle arrest, induction of apoptosis, and reduced tumor growth.[1][2]
Q2: What are the hypothesized mechanisms of acquired resistance to this compound?
While specific clinical resistance mechanisms to this compound are not yet fully elucidated, based on its mechanism of action and preclinical studies on similar compounds, several potential resistance pathways can be hypothesized:
-
Upregulation of the drug target (Sp1): Increased expression of Sp1 could potentially titrate out the inhibitory effect of this compound, requiring higher concentrations of the drug to achieve the same therapeutic effect. Studies have shown increased Sp1 expression in doxorubicin-resistant leukemia cells.[1]
-
Alterations in Sp1 post-translational modifications (PTMs): The activity of Sp1 is regulated by various PTMs, including phosphorylation, acetylation, SUMOylation, and ubiquitination.[5][6] Changes in these modifications could alter the conformation of Sp1, potentially reducing its affinity for this compound or enhancing its transcriptional activity, thereby overcoming the drug's inhibitory effects.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.[7][8] Sp1 itself has been shown to modulate the transcriptional activity of the multidrug resistance-associated protein (MRP) gene.[9]
-
Activation of alternative survival pathways: To counteract the pro-apoptotic effects of survivin inhibition by this compound, cancer cells might upregulate alternative anti-apoptotic pathways or survival mechanisms like autophagy.[10]
-
Modifications in downstream signaling components: Mutations or altered expression of downstream targets like CDK1 could potentially render them less dependent on Sp1-mediated transcription or confer resistance to the effects of their downregulation.[11][12]
Q3: How can I determine if my cell line has developed resistance to this compound?
The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. This can be determined by performing a cell viability assay (e.g., MTT or WST-1 assay) on the parental (sensitive) and the suspected resistant cell line after treatment with a range of this compound concentrations. A significant rightward shift in the dose-response curve for the resistant line indicates a decreased sensitivity to the drug.
Troubleshooting Guides
Problem: Reduced sensitivity to this compound in long-term cultures.
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment to compare the IC50 value of the current cell line to that of the original, parental cell line. A significant increase in the IC50 value suggests the emergence of a resistant population.
-
Investigate Target Expression:
-
Sp1 Levels: Assess the protein levels of Sp1 in both sensitive and resistant cells using Western blotting. A significant increase in Sp1 expression in the resistant line could be a contributing factor.
-
Downstream Targets: Evaluate the expression of survivin and CDK1. Paradoxical maintenance or upregulation of these proteins in the presence of this compound in the resistant line could indicate a bypass mechanism.
-
-
Assess Drug Efflux:
-
MDR1 Expression: Measure the protein levels of P-glycoprotein (MDR1) via Western blotting or flow cytometry.
-
Efflux Pump Activity: Perform a functional assay, such as a rhodamine 123 or calcein-AM efflux assay, to determine if the resistant cells exhibit increased pumping of substrates out of the cell.
-
-
Examine Alternative Survival Pathways:
-
Autophagy Markers: Investigate the expression of autophagy markers like LC3-II and p62 by Western blot in the presence and absence of this compound. An increase in LC3-II and a decrease in p62 in resistant cells could suggest the activation of autophagy as a survival mechanism.
-
Problem: Inconsistent results in apoptosis assays following this compound treatment.
Possible Cause: Activation of compensatory anti-apoptotic pathways or technical variability.
Troubleshooting Steps:
-
Verify Target Engagement: Confirm that this compound is effectively downregulating its target, survivin, at the concentration and time point used for the apoptosis assay. This can be done by Western blotting.
-
Use Multiple Apoptosis Assays: Employ different methods to assess apoptosis, such as Annexin V/PI staining by flow cytometry and a caspase activity assay (e.g., caspase-3/7 cleavage), to confirm the findings.
-
Investigate Other Anti-Apoptotic Proteins: Analyze the expression of other members of the Inhibitor of Apoptosis (IAP) family or the Bcl-2 family of proteins to see if there is a compensatory upregulation in response to survivin inhibition.
-
Consider Cell Cycle Effects: this compound can induce cell cycle arrest.[13] Ensure that the timing of your apoptosis assay is appropriate to capture the apoptotic events that may occur after a period of cell cycle arrest.
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[14][15]
Methodology:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or WST-1).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Initially, a significant portion of the cells will die. Monitor the culture and allow the surviving cells to repopulate the flask.
-
Stepwise Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Repeat and Expand: Repeat the process of monitoring for cell death, allowing for repopulation, and then escalating the dose. This process can take several months.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the resistant cell line is established. Confirm the resistance by re-evaluating the IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of development.
Protocol 2: Luciferase Reporter Assay for Sp1 Transcriptional Activity
This assay measures the transcriptional activity of Sp1 by using a reporter plasmid containing a promoter with Sp1 binding sites upstream of a luciferase gene.[16]
Methodology:
-
Cell Seeding: Seed the parental and resistant cells in 24-well plates.
-
Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid containing an Sp1-responsive promoter and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of this compound indicates inhibition of Sp1 transcriptional activity. Compare the dose-response between parental and resistant cells.
Protocol 3: Western Blot for Sp1, Survivin, and CDK1 Expression
This protocol allows for the semi-quantitative analysis of protein expression levels.
Methodology:
-
Cell Lysis: Lyse the parental and resistant cells, both untreated and treated with this compound, in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Sp1, survivin, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 4: ABC Transporter (MDR1) Activity Assay
This protocol uses a fluorescent substrate to measure the efflux activity of ABC transporters like P-glycoprotein (MDR1).[13][17]
Methodology:
-
Cell Seeding: Seed parental and resistant cells in a 96-well plate.
-
Inhibitor Pre-incubation (Control): Pre-incubate a set of wells with a known MDR1 inhibitor (e.g., verapamil or cyclosporin A) for 30-60 minutes.
-
Fluorescent Substrate Loading: Add a fluorescent MDR1 substrate (e.g., rhodamine 123 or calcein-AM) to all wells and incubate for 30-60 minutes to allow for cellular uptake.
-
Efflux Period: Remove the substrate-containing medium and replace it with fresh, drug-free medium (or medium with the inhibitor for the control wells). Incubate for 1-2 hours to allow for drug efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity between the parental and resistant cells. Lower fluorescence in the resistant cells indicates increased efflux. The inhibitor-treated wells should show increased fluorescence, confirming that the efflux is mediated by an ABC transporter.
Quantitative Data Summary
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental | 10 | 1 |
| Resistant | 85 | 8.5 |
Table 2: Example Relative Protein Expression in Parental vs. Resistant Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| Sp1 | 1.0 | 3.2 |
| Survivin | 1.0 | 2.8 |
| CDK1 | 1.0 | 2.5 |
| MDR1 | 1.0 | 5.1 |
Visualizations
References
- 1. Increased expression and DNA-binding activity of transcription factor Sp1 in doxorubicin-resistant HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABC transporters Screening and Profiling Assays - Creative Biogene [creative-biogene.com]
- 3. researchgate.net [researchgate.net]
- 4. genomembrane.com [genomembrane.com]
- 5. Role of post-translational modifications of Sp1 in cancer: state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of post-translational modifications of Sp1 in cancer: state of the art [frontiersin.org]
- 7. Transcriptional regulation of MDR genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDR1 in immunity: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence that SP1 modulates transcriptional activity of the multidrug resistance-associated protein gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silencing survivin activates autophagy as an alternative survival pathway in HCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Restoration of paclitaxel resistance by CDK1 intervention in drug-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A mass spectrometry based functional assay for the quantitative assessment of ABC transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Sp1 as a Transcription Activator to Regulate Fibroblast Growth Factor 21 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using a qPCR device to screen for modulators of ABC transporter activity: A step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected acidosis when working with Terameprocol formulations. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic derivative of nordihydroguaiaretic acid (NDGA) that acts as a transcriptional inhibitor.[1] It works by competing with the Sp1 transcription factor, which is involved in the expression of genes related to cell proliferation, angiogenesis, and apoptosis.[1][2] Due to this mechanism, this compound has been investigated for its potential antiviral, antiangiogenic, and antineoplastic (anticancer) activities.[1][2] It has been evaluated in clinical trials for various cancers, including high-grade gliomas.[3][4]
Q2: What are excipients and why are they used in drug formulations?
Excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API) of a medication. They are included to serve a variety of purposes, such as aiding in the manufacturing process, improving stability, enhancing solubility, and facilitating the delivery of the API to the body. Common excipients include solvents, binders, fillers, and preservatives.
Q3: Can excipients cause metabolic acidosis?
Yes, certain excipients, particularly when administered in high doses or over prolonged periods, can lead to metabolic acidosis.[5][6] This is a condition characterized by an increase in the body's acidity. Excipients like propylene glycol and polyethylene glycol (PEG) have been associated with this adverse effect.[5][7][8][9] The mechanism often involves the metabolism of the excipient into acidic byproducts, such as lactic acid.[5][7]
Q4: Has acidosis been previously linked to this compound formulations?
Yes, metabolic acidosis was observed in a Phase I clinical study of an intravenous formulation of this compound.[3] The acidosis was attributed to the excipient polyethylene glycol 300 (PEG 300), which was believed to be converted to oxalic acid.[3] As a result, this compound was reformulated to avoid this excipient-related toxicity.[3]
Troubleshooting Guide for Experimental Acidosis
This guide is designed to help you systematically investigate the root cause of unexpected pH drops in your in vitro or in vivo experiments involving this compound.
Q5: My cell culture media's pH is dropping rapidly after adding my this compound formulation. What are the initial steps to troubleshoot this?
A rapid decrease in the pH of your cell culture media can be detrimental to your cells.[10][11] The media for most mammalian cell lines is buffered to maintain a pH between 7.2 and 7.4.[10][12] A color change in the phenol red indicator from red to orange or yellow is a visual cue of an acidic shift.[13]
Initial Troubleshooting Steps:
-
Verify the pH of your stock solutions: Use a calibrated pH meter to check the pH of your this compound stock solution and the vehicle/excipient control.
-
Assess cell density and metabolism: High cell density can lead to the rapid accumulation of metabolic byproducts like lactic acid, causing the media to become acidic.[10]
-
Check for contamination: Bacterial or fungal contamination can also cause a rapid drop in media pH.[10][13] Visually inspect your cultures for any signs of contamination and consider performing a sterility test.
-
Review your formulation: Identify all excipients in your this compound formulation. If it contains potentially acidifying agents like propylene glycol or polyethylene glycol, these may be the primary cause.[3][5][7]
Q6: How can I determine if the acidosis is caused by the this compound API or the excipients?
To isolate the cause of the pH drop, you should design a controlled experiment.
Experimental Approach:
-
Group 1 (Full Formulation): Cells treated with the complete this compound formulation (API + excipients).
-
Group 2 (API Only): Cells treated with this compound solubilized in a different, well-tolerated solvent (e.g., a low concentration of DMSO, if appropriate for your cell line).
-
Group 3 (Vehicle/Excipient Control): Cells treated with the excipient mixture alone, at the same concentration used in the full formulation.
-
Group 4 (Untreated Control): Cells in media alone.
Monitor the pH of the media in all groups over time. If the pH drops significantly in Groups 1 and 3, but not in Groups 2 and 4, this strongly suggests the excipients are the cause.
Q7: My animal models are showing signs of metabolic acidosis. How can I confirm this and link it to the this compound formulation?
Signs of metabolic acidosis in animal models can include hyperventilation, lethargy, and changes in blood chemistry.
Confirmation and Investigation Steps:
-
Blood Gas Analysis: Collect arterial blood samples to measure blood pH, partial pressure of carbon dioxide (pCO2), and bicarbonate (HCO3-) levels. A low blood pH and low bicarbonate are indicative of metabolic acidosis.
-
Serum Anion Gap: Calculate the serum anion gap (Na+ - (Cl- + HCO3-)). An elevated anion gap suggests the presence of unmeasured anions, which can be the acidic metabolites of an excipient.[6]
-
Lactate and Osmolal Gap: Measure serum lactate levels, as some excipients like propylene glycol are metabolized to lactic acid.[5][7] An increased osmolal gap can also point to the presence of substances like glycols.[6][14]
-
Controlled Dosing Study: Similar to the in vitro approach, dose different groups of animals with the full formulation, the API in an alternative vehicle, and the excipient vehicle alone. Monitor the blood parameters mentioned above in each group.
Data Presentation
Table 1: Potential Acid-Inducing Excipients and their Metabolites
| Excipient | Potential Acidic Metabolite(s) | Clinical/Experimental Observation |
| Polyethylene Glycol (PEG) 300/400 | Glycolic acid, Oxalic acid | Associated with high anion gap metabolic acidosis and acute renal failure in high doses.[3][9][15][16][17] |
| Propylene Glycol | Lactic acid, Pyruvic acid | Can cause high anion gap metabolic acidosis, especially in patients with renal impairment or with prolonged high-dose infusions.[5][7][8][18] |
| Benzyl Alcohol | Benzoic acid, Hippuric acid | Can cause metabolic acidosis, particularly in neonates.[19] |
Table 2: Expected Blood Gas and Chemistry Changes in Excipient-Induced Metabolic Acidosis
| Parameter | Expected Change | Rationale |
| Blood pH | ↓ (Decrease) | Increased concentration of acidic metabolites lowers the blood pH. |
| Bicarbonate (HCO3-) | ↓ (Decrease) | Bicarbonate is consumed in buffering the excess acid. |
| pCO2 | ↓ (Decrease) | A compensatory respiratory response (hyperventilation) to expel CO2 and raise pH. |
| Anion Gap | ↑ (Increase) | Accumulation of unmeasured acidic anions from excipient metabolism. |
| Serum Lactate | ↑ (Increase) | If the excipient (e.g., propylene glycol) is metabolized to lactic acid.[7] |
Experimental Protocols
Protocol 1: In Vitro pH Monitoring of Cell Culture Media
-
Objective: To continuously monitor the pH of cell culture media following treatment with different formulations.
-
Materials:
-
24-well or 96-well cell culture plates
-
Your cell line of interest
-
Complete culture media (containing phenol red)
-
This compound formulation, API-only solution, and vehicle control
-
Calibrated pH meter or a plate reader capable of colorimetric pH measurement
-
-
Methodology:
-
Seed cells at a consistent density in the culture plates and allow them to adhere overnight.
-
Prepare treatment media for each experimental group (Full Formulation, API Only, Vehicle Control, Untreated Control).
-
Remove the existing media from the cells and replace it with the appropriate treatment media.
-
Place the plates in a cell culture incubator (37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), measure the pH of the media from triplicate wells for each group.
-
For pH meter: Aseptically remove a small aliquot of media for measurement.
-
For plate reader: Use a wavelength appropriate for phenol red absorbance changes (e.g., 440 nm and 560 nm) to calculate pH.
-
-
Record and plot the pH changes over time for each group.
-
Protocol 2: Blood Gas and Lactate Analysis in Animal Models
-
Objective: To assess the impact of this compound formulations on acid-base balance in an in vivo model.
-
Materials:
-
Appropriate animal model (e.g., mice or rats)
-
This compound formulation, API-only solution, and vehicle control
-
Blood gas analyzer
-
Lactate meter or assay kit
-
Heparinized syringes or capillaries for blood collection
-
-
Methodology:
-
Acclimatize animals and divide them into experimental groups.
-
Administer the respective formulations via the intended route (e.g., intravenous, intraperitoneal).
-
At peak plasma concentration or other relevant time points, collect arterial blood samples. Anesthetize the animal and collect blood from the carotid artery or femoral artery into a heparinized syringe.
-
Immediately analyze the blood sample using a blood gas analyzer to determine pH, pCO2, and HCO3-.
-
Use a portion of the blood sample to measure lactate concentration according to the manufacturer's instructions.
-
Calculate the anion gap using serum electrolyte values obtained from a separate blood sample.
-
Compare the results between the different treatment groups.
-
Visualizations
Caption: Troubleshooting workflow for investigating excipient-induced acidosis.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Pharmacologically-induced metabolic acidosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Severe Lactic Acidosis from Iatrogenic Propylene Glycol Overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recognition, treatment, and prevention of propylene glycol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcentral.com [medcentral.com]
- 10. scientificbio.com [scientificbio.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Blog [midsci.com]
- 14. researchgate.net [researchgate.net]
- 15. Polyethylene Glycol Misuse Causing Acute Renal Failure and Metabolic Acidosis Requiring Dialysis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Polyethylene Glycol Misuse Causing Acute Renal Failure and Metabolic Acidosis Requiring Dialysis: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Long-term storage conditions for Terameprocol powder
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and use of Terameprocol powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal stability and to ensure a shelf life of over two years, this compound powder should be stored under specific conditions. It is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under these conditions, such as during shipping[1].
Q2: What is the appearance of pure this compound powder?
Pure this compound is a white, solid powder[1]. Any significant deviation from this appearance, such as discoloration or clumping, may indicate degradation or contamination.
Q3: In what solvents is this compound soluble?
This compound is sparingly soluble or insoluble in water[1][2]. It is, however, soluble in Dimethyl Sulfoxide (DMSO)[1]. For experimental use, stock solutions are typically prepared in 100% DMSO[3].
Q4: How should I prepare a stock solution of this compound?
A common method is to dissolve the powder in 100% DMSO to create a stock solution. This stock solution should then be stored at -20°C[3]. It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.
Q5: What is the mechanism of action of this compound?
This compound is a transcriptional inhibitor. It selectively inhibits the specificity protein 1 (Sp1) transcription factor[4]. By doing so, it down-regulates the expression of Sp1-regulated genes, such as survivin and cyclin-dependent kinase 1 (Cdk1/Cdc2), which are crucial for cell cycle progression and the inhibition of apoptosis[2][3].
Storage Conditions Summary
| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Temperature | 0 - 4 °C | -20 °C |
| Light | Store in the dark | Store in the dark |
| Moisture | Keep dry in a tightly sealed container | Keep dry in a tightly sealed container |
| Shelf Life | Not specified | > 2 years (if stored properly) |
(Data sourced from MedKoo Biosciences[1])
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is discolored (e.g., yellow/brown) or clumped. | Degradation due to improper storage (exposure to light, moisture, or high temperatures). | Discard the powder as its purity may be compromised. Order a new batch and ensure it is stored according to the long-term storage guidelines. |
| Powder does not dissolve in aqueous buffers. | This compound has poor aqueous solubility. | This is expected. This compound is sparingly soluble in water[1][2]. Dissolve the powder in 100% DMSO to prepare a stock solution before diluting it in your experimental medium[3]. |
| Precipitate forms when diluting DMSO stock solution into aqueous medium. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | Try lowering the final concentration of this compound. You can also try to pre-warm the aqueous medium to 37°C before slowly adding the DMSO stock solution while gently vortexing. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions, including controls. |
| Inconsistent experimental results. | 1. Degradation of this compound powder or stock solution.2. Repeated freeze-thaw cycles of the stock solution. | 1. Ensure the powder has been stored correctly. Prepare fresh stock solutions if degradation is suspected.2. Aliquot the stock solution after preparation to minimize freeze-thaw cycles. Store aliquots at -20°C for long-term use[1][3]. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 358.47 g/mol )
-
Anhydrous/molecular sieve-dried 100% Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper/boat
-
Vortex mixer
Procedure:
-
Preparation: Perform all steps in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Tare the analytical balance with the weighing vessel. Carefully weigh out the desired amount of this compound powder. For 1 ml of a 10 mM stock solution, you will need 3.58 mg of this compound.
-
Dissolution: Transfer the weighed powder into a sterile tube. Add the calculated volume of 100% DMSO. For example, add 1 ml of DMSO to 3.58 mg of powder for a 10 mM stock.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryovials.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Long-Term Storage: Store the aliquots at -20°C in a dark, dry place[1][3].
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Terameprocol Intravenous Administration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the factors affecting the pharmacokinetics of intravenous Terameprocol.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can influence the pharmacokinetics of intravenous this compound?
The primary factors identified in clinical studies that can affect the pharmacokinetics of intravenous this compound include:
-
Drug Formulation: The excipients used in the formulation of intravenous this compound can have a significant impact. An earlier formulation containing polyethylene glycol 300 (PEG 300) was associated with metabolic acidosis at higher doses, which was attributed to the metabolism of PEG 300 to oxalic acid.[1] A newer, PEG-free formulation (TC6) was developed to mitigate this risk.[1]
-
Dose: As with most drugs, the dose of this compound administered intravenously influences its plasma concentrations. Clinical trials have investigated doses ranging from 750 mg/day to 2200 mg/day.[1][2]
-
Concomitant Medications: The use of other medications, particularly enzyme-inducing antiseizure drugs (EIASDs), has been studied. However, concurrent administration of EIASDs was found to not significantly affect the serum pharmacokinetics of this compound.[1][2]
Q2: How does the intravenous dosage of this compound relate to its plasma concentration?
A Phase I dose-escalation study in patients with recurrent high-grade glioma provides some insight into the relationship between intravenous dosage and plasma concentration. The study explored daily doses of 750 mg, 1100 mg, 1700 mg, and 2200 mg.[1][2] While detailed pharmacokinetic parameters for each dose level are not fully available in published literature, a maximum tolerated dose (MTD) for the PEG-free formulation was established at 1,700 mg/day. At this dose, the median area under the plasma concentration-time curve (AUC) was 31.3 μg*h/mL.[3][4]
Q3: What is known about the metabolism and excretion of this compound?
Detailed studies on the metabolism and excretion of intravenous this compound are not extensively reported in publicly available literature. The reformulation of the drug to remove PEG 300 suggests that the excipient's metabolism was a significant consideration.[1] Further research is needed to fully characterize the metabolic pathways and excretion routes of this compound itself.
Q4: Is there information on the plasma protein binding of this compound?
Specific data on the percentage of this compound that binds to plasma proteins is not available in the reviewed literature. The extent of plasma protein binding is a critical factor in determining the unbound, pharmacologically active concentration of a drug. For a comprehensive understanding of this compound's distribution, in vitro plasma protein binding studies would be required.
Troubleshooting Guide
Issue: Unexpected patient toxicity, such as metabolic acidosis.
Possible Cause:
-
Drug Formulation: If you are using an older formulation of this compound containing PEG 300 (CPE formulation), metabolic acidosis can occur, especially at higher doses (e.g., 3300 mg/day).[1] The metabolism of PEG 300 to oxalic acid is the likely cause.[1]
Resolution:
-
Verify Formulation: Confirm that you are using the PEG-free formulation of this compound (TC6).[1]
-
Monitor Acid-Base Balance: For patients receiving any formulation of this compound, especially at higher doses, regular monitoring of blood gases and serum electrolytes is recommended to detect any acid-base disturbances promptly.
-
Dose Adjustment: If metabolic acidosis is observed, dose reduction or discontinuation of the drug may be necessary, as was done in clinical trials.[1]
Issue: Inconsistent or unexpected pharmacokinetic profiles between patients.
Possible Cause:
-
Concomitant Medications: While enzyme-inducing antiseizure drugs (EIASDs) have been shown not to significantly affect this compound's pharmacokinetics, other medications with potent enzyme-inducing or -inhibiting properties could theoretically alter its metabolism.[1][2]
-
Underlying Patient Factors: Individual patient characteristics, such as hepatic or renal function, may influence drug metabolism and excretion, leading to variability.
Resolution:
-
Review Concomitant Medications: Carefully review all concomitant medications for potential drug-drug interactions.
-
Assess Organ Function: Evaluate the patient's baseline and ongoing hepatic and renal function to identify any impairments that might affect drug clearance.
Data Presentation
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Patients with Recurrent High-Grade Glioma
| Dosage | Formulation | Median AUC (μg*h/mL) | Mean Clearance (L/h) | Notes |
| 1700 mg/day | PEG-free (TC6) | 31.3 | ~54 | Maximum Tolerated Dose (MTD)[4][5] |
Note: Detailed pharmacokinetic data from the dose-escalation cohorts (750, 1100, and 2200 mg/day) are not publicly available.
Experimental Protocols
Pharmacokinetic Blood Sampling
-
Objective: To characterize the pharmacokinetic profile of intravenous this compound.
-
Procedure:
-
Collect peripheral vein blood samples at the following time points relative to the start of the first daily infusion: pre-dose, 0.25, 1.0, 1.25, 1.5, 2.0, 3.0, 4.0, 6.0, and 24 hours.[1]
-
Collect blood in tubes without anticoagulant.[1]
-
Allow the blood to clot for approximately 30 minutes.[1]
-
Centrifuge the samples at 1200–1500 × g for 15 minutes at 4°C.[1]
-
Separate the serum and store at -20°C or lower until analysis.[1]
-
Quantification of this compound in Plasma
-
Method: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).[1]
-
Sample Preparation:
-
Aliquot 50 µL of plasma.
-
Perform protein precipitation by adding 300 µL of acetonitrile containing an appropriate internal standard.
-
-
Chromatography:
-
Column: Zorbax XDB C18 column (2.1 × 50 mm, 3.5 μm) or equivalent.
-
Elution: Gradient elution.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: this compound's mechanism of action via Sp1 inhibition.
Caption: Experimental workflow for pharmacokinetic analysis.
Caption: Factors influencing this compound's pharmacokinetics.
References
- 1. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound in patients with recurrent high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicenter, phase 1, Adult Brain Tumor Consortium trial of oral this compound for patients with recurrent high-grade glioma (GATOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of Terameprocol and Paclitaxel in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Terameprocol and paclitaxel in breast cancer models. While paclitaxel is a long-established chemotherapeutic agent with extensive data, this compound is a novel compound with a distinct mechanism of action. This document summarizes the available data, details relevant experimental protocols, and visualizes the signaling pathways to aid in the understanding and future development of these anticancer agents.
Comparative Efficacy Data
In Vitro Efficacy: Inhibition of Breast Cancer Cell Line Proliferation
| Drug | Breast Cancer Cell Line | IC50 (Concentration for 50% Inhibition) |
| This compound | MCF-7, MDA-MB-231, etc. | Data not publicly available. Described as having potent anticancer activity in tumor cell lines.[1] |
| Paclitaxel | MCF-7 | 3.5 µM |
| MDA-MB-231 | 0.3 µM | |
| SKBR3 | 4 µM | |
| BT-474 | 19 nM |
In Vivo Efficacy: Inhibition of Breast Cancer Xenograft Tumor Growth
| Drug | Breast Cancer Model | Efficacy |
| This compound | Human tumor xenografts | Suppresses in vivo growth of human tumor xenografts, including breast cancers.[2] A study by Erimos Pharmaceuticals noted that this compound alone reduced the rate of tumor growth in mice. |
| Paclitaxel | MCF-7 xenograft in mice | Significantly inhibited breast tumor growth compared to the control group.[3] |
Mechanism of Action
The fundamental mechanisms by which this compound and paclitaxel exert their anticancer effects are distinct, targeting different cellular processes.
This compound acts as a selective inhibitor of the Specificity Protein 1 (Sp1) transcription factor.[1] By inhibiting Sp1, this compound downregulates the expression of several key proteins involved in cell cycle progression and survival, including:
-
Cyclin-dependent kinase 1 (Cdk1/Cdc2): A crucial regulator of the G2/M phase of the cell cycle. Its inhibition leads to cell cycle arrest.
-
Survivin: An inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers. Downregulation of survivin promotes apoptosis.
-
Vascular Endothelial Growth Factor (VEGF): A key mediator of angiogenesis. Its inhibition can restrict tumor blood supply.
Paclitaxel is a microtubule-stabilizing agent.[4] It binds to the β-tubulin subunit of microtubules, the cytoskeletal polymers essential for cell division. This binding stabilizes the microtubules, preventing their dynamic instability which is necessary for the separation of chromosomes during mitosis. The stabilized microtubules lead to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[4]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and paclitaxel.
References
- 1. Discovery and validation of breast cancer early detection biomarkers in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validating the Synergistic Effect of Terameprocol with Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of combining Terameprocol with the widely-used chemotherapeutic agent, doxorubicin. It is intended to offer an objective comparison with alternative doxorubicin combination therapies, supported by available preclinical data. Detailed experimental methodologies are provided for key assays, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms.
Introduction to this compound and its Synergistic Potential
This compound, a semi-synthetic derivative of a naturally occurring plant lignan, is a novel anti-cancer agent that acts as a site-specific transcription inhibitor. Its primary mechanism of action involves the inhibition of the Specificity protein 1 (Sp1) transcription factor.[1] Sp1 is known to regulate the expression of numerous genes involved in critical cellular processes such as cell cycle progression, apoptosis, and angiogenesis.[2] By targeting Sp1, this compound can downregulate the expression of key proteins that contribute to tumor growth and survival, including cyclin-dependent kinase 1 (Cdc2/Cdk1) and survivin.[1][3]
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its primary mode of action is the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to DNA damage and cell death.[4]
The rationale for combining this compound with doxorubicin stems from their distinct but complementary mechanisms of action. Preclinical studies have suggested that this compound can enhance the cytotoxic effects of doxorubicin, particularly in drug-resistant cancer cell lines.[3] This synergistic interaction is believed to be mediated, in part, by this compound's ability to downregulate survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells and contributes to chemoresistance.[5]
Quantitative Analysis of Synergy
The synergistic effect of a drug combination can be quantitatively assessed using various models, with the Combination Index (CI) method, based on the median-effect principle of Chou and Talalay, being a widely accepted approach. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Effect of M4N on the Cytotoxicity of Doxorubicin in a Doxorubicin-Resistant Human Uterine Sarcoma Cell Line (MES-SA/Dx5)
| Treatment | Doxorubicin IC50 (µM) | Fold-Reversal of Resistance |
| Doxorubicin alone | 1.5 | - |
| Doxorubicin + 10 µM M4N | 0.25 | 6.0 |
Data extrapolated from figures in Chang et al., Cancer Chemotherapy and Pharmacology, 2006.
Comparison with Alternative Doxorubicin Combination Therapies
To provide a broader context for the potential of the this compound-doxorubicin combination, this section compares its synergistic potential with other doxorubicin-based combination therapies that have been investigated.
Table 2: Comparison of Synergistic Effects of Doxorubicin with Various Anti-Cancer Agents
| Combination | Cancer Type | Key Findings | Quantitative Synergy Data (if available) | Reference |
| Doxorubicin + this compound (M4N) | Uterine Sarcoma (in vitro) | Reversal of doxorubicin resistance in MDR cells. | 6-fold reduction in doxorubicin IC50. | Chang et al., 2006 |
| Doxorubicin + Niclosamide | Breast Cancer (in vitro) | Synergistic in all 42 combinatorial concentrations studied. | CI values ranged from 0.14 to 0.78. | [6] |
| Doxorubicin + Metformin | Various Cancers (Systematic Review) | Robust anticancer effects surpassing monotherapy. | Not specified. | [7] |
| Doxorubicin + Coumarin | Colorectal Cancer (in vitro) | Synergistic anti-cancer effect. | CI values < 1. | [8] |
| Doxorubicin + Mcl-1 siRNA | Breast Cancer (in vitro, 3D spheroids) | Synergistic relationship, enabling dose reduction. | CI value < 1 at 2–9.2 µM. | [9] |
| Doxorubicin + Mitomycin C | Breast Cancer (in vitro) | True synergy observed. | Supra-additive increase in DNA double-strand breaks. | [10] |
| Doxorubicin + Oleuropein | Breast Cancer (in vivo) | Synergistic efficacy against breast tumor xenografts. | Over 3-fold decrease in tumor volume compared to control. | [3] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to validate the synergistic effects of drug combinations. For specific parameters, it is crucial to refer to the original research articles.
Cell Viability and Synergy Analysis (MTT Assay and Combination Index)
Objective: To determine the cytotoxic effects of single agents and their combination and to quantify the nature of the interaction (synergy, additivity, or antagonism).
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of doxorubicin alone, this compound alone, and in combination at fixed or variable ratios. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.
-
Western Blot Analysis for Protein Expression
Objective: To investigate the effect of drug treatment on the expression levels of key proteins involved in the proposed mechanism of action (e.g., Sp1, survivin, Cdc2).
Protocol:
-
Cell Lysis: Treat cells with the drugs as described above. After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Sp1, anti-survivin, anti-Cdc2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Visualizing the Molecular Mechanisms and Workflows
Signaling Pathway of this compound and Doxorubicin Synergy
The following diagram illustrates the proposed signaling pathway through which this compound and doxorubicin exert their synergistic anti-cancer effects.
Caption: Proposed mechanism of synergistic action between this compound and doxorubicin.
Experimental Workflow for Synergy Validation
The following diagram outlines the typical experimental workflow for validating the synergistic effect of a drug combination in vitro.
Caption: In vitro workflow for validating drug synergy.
Conclusion
The combination of this compound and doxorubicin presents a promising strategy for enhancing anti-cancer efficacy, particularly in the context of doxorubicin resistance. The mechanism, rooted in the inhibition of the Sp1 transcription factor by this compound, leads to the downregulation of key survival proteins like survivin, thereby sensitizing cancer cells to the DNA-damaging effects of doxorubicin. While further quantitative data from in vivo studies are needed for a complete picture, the available preclinical evidence strongly supports the synergistic potential of this combination. This guide provides a framework for researchers to understand and further investigate the therapeutic value of combining Sp1 inhibitors like this compound with conventional chemotherapies.
References
- 1. Reversal of multidrug resistance in leukemia cells using a transferrin-modified nanomicelle encapsulating both doxorubicin and psoralen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Anti-Breast-Cancer Effects of Combined Treatment With Oleuropein and Doxorubicin In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of Drug Tolerant Persister Cancer Cells: The Landscape and Clinical Implication for Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Synergistic Combination of Niclosamide and Doxorubicin as an Efficacious Therapy for All Clinical Subtypes of Breast Cancer [mdpi.com]
- 7. Synergistic anticancer effects of doxorubicin and metformin combination therapy: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic effects of doxorubicin and coumarin on colorectal cancer cell proliferation and EMT modulation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Effect of Doxorubicin and siRNA-Mediated Silencing of Mcl-1 Using Cationic Niosomes against 3D MCF-7 Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Antiviral Activity of Terameprocol and NDGA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antiviral properties of Terameprocol and its parent compound, Nordihydroguaiaretic acid (NDGA). The information presented herein is intended to assist researchers and professionals in drug development in understanding the therapeutic potential of these compounds.
Introduction
Nordihydroguaiaretic acid (NDGA) is a naturally occurring lignan found in the creosote bush (Larrea tridentata). It has been investigated for a wide range of biological activities, including antiviral effects against numerous viruses. This compound, a tetra-O-methylated derivative of NDGA, has been developed to improve upon the pharmacological properties of NDGA. This guide explores their respective antiviral activities, mechanisms of action, and provides supporting experimental data.
Data Presentation: Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro antiviral activity of this compound and NDGA against various viruses. The data is presented as 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a ratio of CC₅₀ to EC₅₀/IC₅₀. A higher SI value indicates a more favorable safety profile for the compound.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| West Nile Virus (WNV) | Vero | 9.3 | 1,071.0 | 115.2 | [1] |
| Zika Virus (ZIKV) | Vero | 5.7 | 1,071.0 | 187.9 | [1] |
| Herpes Simplex Virus (HSV) | Vero | 43.5 | >100 | >2.3 | [2] |
| Human Immunodeficiency Virus (HIV) | 11 | Not Reported | Not Reported |
Table 2: Antiviral Activity of NDGA
| Virus | Cell Line | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 | Vero | 16.97 (EC₅₀) | 99.82 | 5.88 | [3][4] |
| West Nile Virus (WNV) | Vero | 7.9 (IC₅₀) | 162.1 | 20.5 | [1] |
| Zika Virus (ZIKV) | Vero | 9.1 (IC₅₀) | 162.1 | 17.8 | [1] |
Mechanisms of Action
This compound and NDGA exhibit distinct primary mechanisms of antiviral activity, targeting different host and viral processes.
This compound: Inhibition of Specificity Protein 1 (Sp1)
This compound's primary antiviral mechanism involves the inhibition of the host transcription factor Specificity Protein 1 (Sp1).[5][6] Sp1 is crucial for the transcription of a variety of viral and cellular genes. By binding to the GC-rich Sp1 binding sites in gene promoters, this compound prevents the transcription of viral genes necessary for replication.[7] This mechanism has been demonstrated to be effective against viruses such as HIV, HSV, and HPV, which rely on Sp1 for their gene expression.[6]
Caption: this compound inhibits viral replication by blocking the Sp1 transcription factor.
NDGA: A Multi-Targeted Antiviral Approach
NDGA employs a more multifaceted approach to viral inhibition, targeting several host pathways that are essential for viral replication.
-
Inhibition of the Sterol Regulatory Element-Binding Protein (SREBP) Pathway: Many viruses, including flaviviruses, depend on the host cell's lipid metabolism for their replication.[1] NDGA has been shown to interfere with the SREBP pathway, which is a key regulator of cholesterol and fatty acid biosynthesis.[1] By disrupting lipid homeostasis, NDGA creates an unfavorable environment for viral replication.
-
Lysosomotropic Effect: For some viruses, such as Dengue virus, NDGA exhibits lysosomotropic properties. It accumulates in lysosomes, raising their pH and thereby inhibiting the acid-dependent fusion of the viral envelope with the endosomal membrane, a critical step for viral entry and uncoating.
-
5-Lipoxygenase (5-LOX) Inhibition: NDGA is also a known inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes. While the direct antiviral consequence of this inhibition is still being fully elucidated, it may contribute to the overall antiviral and anti-inflammatory effects of the compound.[8]
Caption: NDGA's multifaceted antiviral mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC₅₀).
Workflow:
Caption: Workflow for a plaque reduction assay.
Detailed Steps:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in 6- or 12-well plates and grow to confluency.[9]
-
Compound Dilution: Prepare serial dilutions of this compound or NDGA in a cell culture medium.
-
Infection: Remove the growth medium from the cells and infect with a known amount of virus (multiplicity of infection, MOI) in the presence of the different compound concentrations. Incubate for 1-2 hours to allow for viral adsorption.[9]
-
Overlay: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[10] This overlay medium should also contain the respective concentrations of the antiviral compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.[11] Count the number of plaques in each well.
-
IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in the number of plaques compared to the virus control (no compound).
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and determine the 50% cytotoxic concentration (CC₅₀) of a compound.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or NDGA and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
CC₅₀ Calculation: The CC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Quantitative PCR (qPCR) for Viral RNA Quantification
qPCR is used to quantify the amount of viral RNA in infected cells, providing a measure of viral replication.
Detailed Steps:
-
Cell Culture and Infection: Plate cells and infect with the virus in the presence or absence of the antiviral compounds.
-
RNA Extraction: At a specific time point post-infection, lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[14]
-
qPCR: Perform qPCR using primers and probes specific to a target viral gene. The amplification of the target is monitored in real-time by detecting a fluorescent signal.[15]
-
Quantification: The amount of viral RNA in each sample is determined by comparing its amplification curve to a standard curve generated from known quantities of viral RNA or a plasmid containing the target sequence.[14]
Conclusion
Both this compound and NDGA demonstrate significant antiviral activity against a range of viruses. This compound's targeted inhibition of the Sp1 transcription factor presents a specific and potent mechanism of action, particularly for viruses reliant on this host factor. In contrast, NDGA offers a broader, multi-targeted approach by disrupting host lipid metabolism and other cellular processes essential for viral replication. The quantitative data presented, along with the detailed experimental protocols, provide a foundation for further research and development of these compounds as potential antiviral therapeutics. The choice between these two molecules may depend on the specific viral target and the desired therapeutic strategy.
References
- 1. Antiviral Activity of Nordihydroguaiaretic Acid and Its Derivative Tetra-O-Methyl Nordihydroguaiaretic Acid against West Nile Virus and Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antiviral Activity of Nordihydroguaiaretic Acid against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms and clinical applications of nordihydroguaiaretic acid (NDGA) and its derivatives: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Quantification of viral load [bio-protocol.org]
- 15. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Terameprocol and Other Potent Transcription Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the inhibition of transcription presents a powerful strategy to halt the proliferation and survival of malignant cells. This guide provides a detailed, data-driven comparison of Terameprocol, a clinical-stage transcription inhibitor, with other well-characterized inhibitors: Flavopiridol, Actinomycin D, and Triptolide. We delve into their mechanisms of action, target specificity, and cytotoxic effects, supported by experimental data and detailed protocols to aid in research and development.
Mechanism of Action and Target Specificity
Transcription inhibitors disrupt the process of transcribing DNA into RNA, a fundamental step in gene expression. However, their specific mechanisms and molecular targets vary significantly, influencing their efficacy and toxicity profiles.
This compound is a semi-synthetic derivative of a naturally occurring plant lignan that functions as a site-specific transcription inhibitor. Its primary mechanism involves the selective inhibition of the Specificity protein 1 (Sp1) transcription factor . Sp1 is crucial for the expression of a multitude of genes involved in essential cellular processes, including cell cycle progression, apoptosis, and angiogenesis. By targeting Sp1, this compound effectively downregulates the expression of key proteins that are often overexpressed in cancer cells, such as cyclin-dependent kinase 1 (cdc2), the anti-apoptotic protein survivin, and vascular endothelial growth factor (VEGF)[1][2]. Preclinical studies have also indicated its potential to inhibit viral replication by targeting viral Sp1-dependent promoters[2]. Furthermore, this compound has been shown to inhibit NF-κB-dependent transcription by preventing the DNA binding of the RelA subunit.
Flavopiridol (Alvocidib) is a synthetic flavonoid that acts as a broad-spectrum cyclin-dependent kinase (CDK) inhibitor. Its primary mechanism of transcription inhibition is through the potent inhibition of CDK9 , a component of the positive transcription elongation factor b (P-TEFb). P-TEFb is essential for the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step for productive transcription elongation. By inhibiting CDK9, Flavopiridol effectively stalls transcription elongation, leading to a rapid decrease in the levels of short-lived mRNAs, many of which encode for anti-apoptotic proteins crucial for cancer cell survival[3][4]. It also inhibits other CDKs involved in cell cycle regulation[5].
Actinomycin D is a polypeptide antibiotic that inhibits transcription by a different mechanism. It intercalates into DNA at G-C rich regions, forming a stable complex that physically obstructs the progression of RNA polymerase. This non-specific inhibition affects all three major types of RNA polymerases, leading to a global shutdown of transcription[6][7]. Due to its broad and potent activity, Actinomycin D is a powerful research tool and a component of some chemotherapy regimens, but its use is often limited by its toxicity.
Triptolide , a diterpenoid epoxide isolated from the thunder god vine, is a potent and irreversible inhibitor of transcription. Its primary target is the Xeroderma pigmentosum group B (XPB) subunit of the general transcription factor TFIIH. XPB is an ATP-dependent DNA helicase required for the initiation of transcription by RNA polymerase II. Triptolide covalently binds to XPB, inhibiting its ATPase activity and thereby preventing the unwinding of the DNA promoter region, which is a prerequisite for transcription initiation[8][9]. This leads to a global and rapid inhibition of transcription.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data for the inhibitory activities and cytotoxic effects of this compound and the comparator compounds. It is important to note that IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time. Therefore, direct comparisons of values from different studies should be interpreted with caution.
Table 1: Inhibition of Primary Molecular Target
| Compound | Target | Assay Type | IC50 |
| This compound | Sp1 | Electrophoretic Mobility Shift Assay (EMSA) | Significant inhibition of Sp1 binding at 100 µM[10] |
| Flavopiridol | CDK9 | Kinase Assay | ~3 nM (Ki)[3] |
| Actinomycin D | RNA Polymerase | In vitro transcription assay | Not specified |
| Triptolide | XPB ATPase | ATPase Assay | ~200 nM[8] |
Table 2: Cytotoxic Activity (IC50) in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | HeLa | Cervical Cancer | ~4-11.7 µM[10] |
| C33A | Cervical Cancer | Concentration-dependent inhibition[10] | |
| Flavopiridol | LNCaP | Prostate Cancer | 16 nM[5] |
| HCT116 | Colon Cancer | 13 nM[5] | |
| A2780 | Ovarian Cancer | 15 nM[5] | |
| PC3 | Prostate Cancer | 10 nM[5] | |
| Mia PaCa-2 | Pancreatic Cancer | 36 nM[5] | |
| KKU-055 | Cholangiocarcinoma | 40.1 nM[11] | |
| Actinomycin D | A2780 | Ovarian Cancer | 0.78 µM[12] |
| U251 | Glioblastoma | 0.028 - 1.07 µg/ml (time-dependent) | |
| HCT-116 | Colon Cancer | 0.55 - 1.03 µg/ml (time-dependent) | |
| MCF-7 | Breast Cancer | 0.09 - 0.9 µg/ml (time-dependent) | |
| Triptolide | A549 | Lung Cancer | 139 nM (cellular transcription inhibition)[13] |
| THP-1 | Leukemia | 105 nM (cellular transcription inhibition)[13] | |
| Capan-1 | Pancreatic Cancer | 0.01 µM[14] | |
| Capan-2 | Pancreatic Cancer | 0.02 µM[14] | |
| SNU-213 | Pancreatic Cancer | 0.0096 µM[14] | |
| A375 | Melanoma | 8.53 - 84.46 nM (time-dependent) | |
| MDA-MB-231 | Breast Cancer | ~1 nM (72h)[15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of action for this compound, Flavopiridol, Actinomycin D, and Triptolide.
Caption: General experimental workflow for evaluating transcription inhibitors.
Caption: Signaling pathway targeted by this compound.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a foundation for reproducible research.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the transcription inhibitors on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Flavopiridol, Actinomycin D, and Triptolide in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Survivin and Cdc2 Expression
This protocol is used to determine the effect of this compound on the protein levels of Sp1-regulated genes.
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against survivin, cdc2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Chromatin Immunoprecipitation (ChIP) Assay for Sp1 Binding
This protocol is used to investigate the direct effect of this compound on the binding of Sp1 to the promoter regions of its target genes (e.g., VEGF).
-
Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp in length.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific for Sp1 or a negative control IgG. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and treat with RNase A and Proteinase K. Purify the DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the Sp1 binding sites in the promoter of the target gene (e.g., VEGF). Analyze the results to determine the relative enrichment of the target DNA in the Sp1 immunoprecipitated samples compared to the IgG control.
Luciferase Reporter Assay for Survivin Promoter Activity
This protocol is used to assess the functional consequence of Sp1 inhibition by this compound on the transcriptional activity of the survivin promoter[16].
-
Plasmid Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing the survivin promoter upstream of the luciferase gene and a Renilla luciferase plasmid (as a transfection control).
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or vehicle control.
-
Cell Lysis: After the desired treatment period (e.g., 24 or 48 hours), lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. Calculate the relative luciferase activity as a measure of survivin promoter activity and compare the treated samples to the vehicle control.
Conclusion
This guide provides a comparative overview of this compound and other key transcription inhibitors, highlighting their distinct mechanisms of action and inhibitory profiles. While this compound demonstrates a unique specificity for the Sp1 transcription factor, Flavopiridol, Actinomycin D, and Triptolide target different essential components of the transcriptional machinery. The provided quantitative data and detailed experimental protocols are intended to serve as a valuable resource for researchers in the field of cancer drug discovery and development, facilitating further investigation and a deeper understanding of these potent therapeutic agents.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. selleckchem.com [selleckchem.com]
- 6. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actinomycin D based Evaluation Service - Creative Biolabs [mrna.creative-biolabs.com]
- 8. denistitovlab.org [denistitovlab.org]
- 9. Frontiers | Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Terameprocol: A Comparative Analysis of its Anti-Tumor Efficacy Across Cancer Cell Lines
For Immediate Release
This comparison guide provides a comprehensive overview of the anti-tumor effects of Terameprocol, a selective inhibitor of the Sp1 transcription factor, across various cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-neoplastic effects by targeting the specificity protein 1 (Sp1), a transcription factor crucial for the expression of genes involved in cell cycle progression, apoptosis, and angiogenesis. By inhibiting Sp1, this compound leads to the downregulation of key regulatory proteins, including cyclin-dependent kinase 1 (CDK1/Cdc2) and survivin.[1][2] This disruption of essential cellular processes ultimately results in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis in cancer cells.
Caption: this compound's mechanism of action targeting the Sp1 transcription factor.
Comparative Anti-Proliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been evaluated in a range of cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity. The following table summarizes the available IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Concentration-dependent inhibition observed | [3] |
| C33A | Cervical Cancer | Concentration-dependent inhibition observed | [3] |
| SW-780 | Bladder Cancer | Not explicitly stated, but showed tumor growth reduction in xenografts | [3] |
| HCC2429 | Non-Small Cell Lung Cancer | 10µM used for radiosensitization studies | [4][5] |
| H460 | Non-Small Cell Lung Cancer | 10µM used for radiosensitization studies | [4][5] |
Note: Specific IC50 values for many cell lines in which this compound has shown activity, including liver, prostate, colorectal, and breast cancer, are not consistently reported in the reviewed literature. The provided data is based on available preclinical studies.
Induction of Cell Cycle Arrest and Apoptosis
This compound's ability to induce cell cycle arrest and apoptosis is a key aspect of its anti-tumor activity.
Cell Cycle Analysis
Studies have consistently shown that this compound induces a reversible G2/M cell cycle arrest in mammalian cell lines.[1] This effect is a direct consequence of the downregulation of CDK1, a primary regulator of the G2/M transition.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Apoptosis Induction
This compound treatment leads to the induction of apoptosis, or programmed cell death, in tumor cells. This is mediated by the downregulation of the anti-apoptotic protein survivin. While the pro-apoptotic effects have been widely observed, quantitative data on the percentage of apoptotic cells following treatment is cell line-dependent. For instance, in non-small cell lung cancer cell lines HCC2429 and H460, a decrease in survivin expression was observed, though it did not directly correlate with an increase in apoptosis in the absence of radiation.[4][5]
Radiosensitizing Effects
In addition to its direct anti-tumor activity, this compound has been shown to enhance the sensitivity of cancer cells to radiation therapy. In non-small cell lung carcinoma cell lines HCC2429 and H460, treatment with 10µM this compound resulted in dose enhancement ratios (DER) of 1.26 and 1.18, respectively, indicating a significant increase in radiosensitivity.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's anti-tumor effects.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To analyze the expression levels of Sp1, survivin, and CDK1 in cancer cells following this compound treatment.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Sp1, survivin, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and time points.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Protocol:
-
Cell Treatment: Treat cells with this compound as required.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after this compound treatment, alone or in combination with radiation.
Protocol:
-
Cell Seeding: Plate a known number of single cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Treatment: Allow the cells to attach, then treat with various concentrations of this compound. For radiosensitization studies, irradiate the cells after drug treatment.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group. For radiosensitization, calculate the Dose Enhancement Ratio (DER).[6]
Conclusion
This compound demonstrates significant anti-tumor activity across a range of cancer cell lines by inhibiting the Sp1 transcription factor, leading to G2/M cell cycle arrest and apoptosis. Its potential as a radiosensitizing agent further enhances its therapeutic promise. The data and protocols presented in this guide offer a valuable resource for the continued investigation and development of this compound as a novel anti-cancer agent. Further studies are warranted to establish a more comprehensive profile of its IC50 values in diverse cancer cell lines and to elucidate the full spectrum of its molecular mechanisms.
References
- 1. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Terameprocol in Taxol-Resistant Cancers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to taxane-based chemotherapies, such as paclitaxel (Taxol), remains a significant hurdle in oncology. This guide provides a comparative overview of terameprocol, a promising investigational drug, and its potential efficacy in overcoming taxol resistance. Due to the limited availability of direct quantitative data for this compound in taxol-resistant cell lines, this guide will draw comparisons with other agents targeting similar pathways, such as the survivin inhibitor YM155, to provide a comprehensive analysis for research and development professionals.
Introduction to this compound
This compound (also known as EM-1421) is a synthetic derivative of a naturally occurring plant lignan that acts as a transcriptional inhibitor. Its primary mechanism of action involves the selective inhibition of the Sp1 transcription factor.[1] This inhibition leads to the downregulation of several key proteins involved in cell cycle progression, apoptosis, and angiogenesis, including cyclin-dependent kinase 1 (Cdk1), survivin, and vascular endothelial growth factor (VEGF).[1] Notably, studies have suggested that this compound may be involved in overcoming MDR1-related drug resistance and has shown synergistic activity when combined with conventional cytotoxic chemotherapy agents.[2]
The Challenge of Taxol Resistance
Taxol exerts its anticancer effects by stabilizing microtubules, leading to mitotic arrest and apoptosis. However, cancer cells can develop resistance through various mechanisms, including:
-
Overexpression of Drug Efflux Pumps: Increased expression of P-glycoprotein (P-gp), encoded by the MDR1 gene, actively pumps taxol out of the cell, reducing its intracellular concentration.
-
Alterations in Microtubule Dynamics: Mutations in the tubulin protein, the target of taxol, can prevent the drug from binding effectively.
-
Dysregulation of Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins, such as the upregulation of survivin, can allow cancer cells to evade taxol-induced cell death.
Comparative Efficacy in Taxol-Resistant Cell Lines
YM155 , a potent small-molecule survivin suppressant, has been evaluated in the taxol-resistant A2780/Taxol ovarian cancer cell line. This provides a valuable benchmark for understanding the potential efficacy of survivin-targeting agents in this context.
| Cell Line | Compound | IC50 (nM) | Fold Resistance |
| A2780 (Parental) | Docetaxel | 2.505 | - |
| A2780/Taxol (Resistant) | Docetaxel | 301.88 | ~120 |
| A2780 (Parental) | YM155 | 3.73 | - |
| A2780/Taxol (Resistant) | YM155 | 321.31 | ~86 |
Data sourced from a study on the effect of YM155 on docetaxel efficacy in ovarian cancer cells.
This table demonstrates the significant resistance of the A2780/Taxol cell line to the taxane drug docetaxel. While the cells also exhibit resistance to YM155, the survivin inhibitor is still effective in the nanomolar range, highlighting the potential of targeting the survivin pathway to overcome taxol resistance. Given that this compound also downregulates survivin, it is plausible that it could exhibit similar efficacy in taxol-resistant models.
Furthermore, preclinical studies have shown that the combination of this compound with paclitaxel can reduce both the rate and extent of tumor growth more effectively than either agent alone in a human bladder carcinoma xenograft model, suggesting a synergistic relationship that could be beneficial in overcoming resistance.[3]
Signaling Pathways
This compound's Mechanism of Action
This compound's primary target is the Sp1 transcription factor, leading to a cascade of downstream effects that counter cancer cell survival and proliferation mechanisms.
Caption: this compound inhibits Sp1, leading to reduced transcription of Cdk1, Survivin, and VEGF.
Key Signaling Pathways in Taxol Resistance
Taxol resistance is a multifactorial phenomenon involving several key cellular pathways that ultimately reduce the drug's efficacy.
Caption: Mechanisms of taxol resistance, including drug efflux, target alteration, and apoptosis inhibition.
Experimental Protocols
Cell Culture and Development of Taxol-Resistant Cell Lines
-
Cell Lines: Parental cancer cell lines (e.g., A2780 ovarian cancer, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Induction of Resistance: Taxol resistance is induced by continuous exposure to stepwise increasing concentrations of paclitaxel over several months. The initial concentration is typically below the IC50 value and is gradually increased as cells develop resistance and resume normal proliferation.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound, paclitaxel) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.
Western Blot Analysis
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Survivin, Cdk1, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
-
Plate a known number of single cells into 6-well plates.
-
Treat the cells with the desired drug concentrations for a specified period.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for 1-2 weeks to allow for colony formation (a colony is defined as a cluster of at least 50 cells).
-
Fix the colonies with a mixture of methanol and acetic acid and stain with crystal violet.
-
Count the number of colonies and calculate the surviving fraction for each treatment group.
Conclusion
This compound presents a compelling therapeutic strategy for taxol-resistant cancers due to its unique mechanism of targeting the Sp1 transcription factor, which in turn downregulates key proteins implicated in chemoresistance, such as survivin. While direct comparative data for this compound in taxol-resistant cell lines is still emerging, the efficacy of other drugs targeting the survivin pathway, like YM155, provides strong rationale for its continued investigation. The synergistic effects observed when this compound is combined with paclitaxel further underscore its potential to resensitize resistant tumors to conventional chemotherapy. Further preclinical studies focusing on generating quantitative efficacy data for this compound in a panel of taxol-resistant cancer cell lines are warranted to fully elucidate its therapeutic potential and guide future clinical development.
References
- 1. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticancer activity of the transcription inhibitor this compound (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Sp1 Inhibition in Terameprocol's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the role of Specificity Protein 1 (Sp1) inhibition in the anticancer activity of Terameprocol. It offers a comparative analysis with established Sp1 inhibitors, presents detailed experimental protocols for key validation assays, and visualizes critical pathways and workflows. While this compound has shown promise in preclinical and early clinical studies by targeting Sp1-regulated proteins, a lack of publicly available, specific IC50 values in a range of cancer cell lines presents a challenge for direct quantitative comparison.[1][2] This guide, therefore, focuses on the methodologies to generate such crucial data and compares this compound's known qualitative effects with the quantitative data of alternative Sp1 inhibitors.
Introduction to this compound and Sp1 Inhibition
This compound (also known as M4N or EM-1421) is a semi-synthetic derivative of a naturally occurring plant lignan.[1][2] Its primary mechanism of anticancer activity is attributed to the selective inhibition of the transcription factor Sp1.[1][2] Sp1 is a crucial regulator of numerous genes involved in essential cellular processes, including cell cycle progression, apoptosis, and angiogenesis.[1][2] In many cancer cells, Sp1 is overexpressed and drives the transcription of key oncogenes. This compound is believed to exert its anticancer effects by downregulating Sp1-dependent proteins such as cyclin-dependent kinase 1 (CDK1/Cdc2), survivin, and vascular endothelial growth factor (VEGF), leading to cell cycle arrest, apoptosis, and reduced angiogenesis.[1][2][3]
Comparative Analysis of Sp1 Inhibitors
Table 1: Comparative Anticancer Activity of Sp1 Inhibitors (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (M4N) | Various Cancer Cell Lines | Data not publicly available | - |
| Mithramycin A (Plicamycin) | OVCAR-3 (Ovarian) | Low nM range | [4] |
| CHLA-10 (Ewing Sarcoma) | 0.00911 | [5] | |
| TC205 (Ewing Sarcoma) | 0.00432 | [5] | |
| PC-3 (Prostate) | ~1 | [6] | |
| Panc-1 (Pancreatic) | ~1 | [6] | |
| EC-8042 (Mithramycin Analog) | Ovarian Cancer Cell Lines | Not specified, but potent | [4] |
| Sarcoma Cell Lines | Not specified, but potent | [4] | |
| Triptolide | Various Cancer Cell Lines | Low nM range | [7][8] |
| Betulinic Acid | Various Cancer Cell Lines | 10-50 | [5] |
Note: The IC50 values can vary depending on the assay conditions and cell lines used.
Experimental Protocols for Validating Sp1 Inhibition
To rigorously validate that this compound's anticancer activity is mediated through Sp1 inhibition, a series of key experiments should be performed. The following are detailed protocols for these essential assays.
Cell Viability/Proliferation Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of this compound and for calculating its IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Sp1 and Downstream Targets
This technique is used to quantify the protein levels of Sp1 and its downstream targets (CDK1, survivin, VEGF) following this compound treatment.
Protocol:
-
Cell Lysis: Treat cells with this compound at its IC50 concentration for 24 and 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Sp1, CDK1, survivin, VEGF, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Sp1-Dependent Reporter Gene Assay (Luciferase Assay)
This assay directly measures the effect of this compound on the transcriptional activity of Sp1.
Protocol:
-
Transfection: Co-transfect cancer cells with a luciferase reporter plasmid containing Sp1 binding sites in its promoter and a Renilla luciferase control plasmid.
-
Drug Treatment: After 24 hours, treat the transfected cells with this compound at various concentrations.
-
Cell Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in this compound-treated cells to that in control cells.
Visualizing the Mechanism and Workflow
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Caption: this compound's proposed mechanism of action.
Caption: A typical workflow for Western Blot analysis.
Conclusion
Validating the role of Sp1 inhibition in this compound's anticancer activity requires a multi-faceted approach. By employing the detailed experimental protocols outlined in this guide, researchers can generate the necessary quantitative data to robustly assess its mechanism of action. Comparing these findings with the established data for other Sp1 inhibitors, such as Mithramycin A, will provide a clear and objective evaluation of this compound's performance and its potential as a targeted anticancer therapeutic. The generation and public dissemination of IC50 values for this compound across a panel of cancer cell lines are critical next steps for the research community to fully evaluate its therapeutic potential.
References
- 1. This compound, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetra-O-Methyl Nordihydroguaiaretic Acid Broadly Suppresses Cancer Metabolism and Synergistically Induces Strong Anticancer Activity in Combination with Etoposide, Rapamycin and UCN-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medic.upm.edu.my [medic.upm.edu.my]
Safety Operating Guide
Proper Disposal Procedures for Terameprocol
This document provides essential safety and logistical information for the proper disposal of Terameprocol (CAS# 24150-24-1), a semi-synthetic transcriptional inhibitor used in research. Due to its classification as a hazardous substance, strict adherence to these procedures is mandatory to ensure personnel safety and environmental protection.
Hazard Identification and Safety Precautions
This compound is a potent compound with significant health risks. All handling and disposal operations must be conducted by trained personnel within a designated controlled area, such as a chemical fume hood or biological safety cabinet.
1.1 Personal Protective Equipment (PPE) A comprehensive set of PPE is required at all times when handling this compound waste.
-
Gloves: Double-gloving with powder-free nitrile gloves is required.[1]
-
Eye Protection: Wear chemical safety goggles or a full-face shield.[1]
-
Lab Coat/Gown: A disposable, solid-front protective gown should be worn.[2]
-
Respiratory Protection: Use a respirator if there is a risk of inhaling dust, especially outside of a fume hood.
1.2 Hazard Summary The following table summarizes the hazard classifications for this compound based on the Globally Harmonized System (GHS).
| Hazard Classification | GHS Code | Description |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child. |
| Specific Target Organ Toxicity (Single Exposure) | H371 | May cause damage to organs (Eyes, Central Nervous System). |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs (Central Nervous System, Bone Marrow, Cardio-vascular system) through prolonged or repeated exposure. |
This compound Waste Disposal Protocol
Disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) department.[3] It is classified as hazardous and cytotoxic waste and must be segregated for high-temperature incineration. Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the drain. [4]
2.1 Experimental Workflow for Waste Segregation
The following protocol outlines the step-by-step methodology for segregating different types of this compound waste at the point of generation.
-
Preparation: Before beginning work, prepare the designated waste containers within the chemical fume hood or containment area.[2]
-
Labeling: Ensure all waste containers are pre-labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound."
-
Segregation of Waste Streams:
-
Bulk & Non-Trace Contaminated Waste:
-
Collect any unused or expired pure this compound powder, solutions, and any items grossly contaminated (e.g., a large spill cleanup) in a dedicated, sealable, and puncture-proof hazardous waste container provided by EHS.[2]
-
-
Trace Contaminated Waste:
-
Place disposable items with trace contamination (e.g., used gloves, gowns, bench paper, empty vials) into a designated yellow chemotherapy waste bag for incineration.[5]
-
-
Contaminated Sharps:
-
-
Decontamination: After completing the work, decontaminate all surfaces in the work area.
-
Final Steps:
Visual Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe segregation and disposal of this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. hsrm.umn.edu [hsrm.umn.edu]
Safeguarding Research: A Comprehensive Guide to Handling Terameprocol
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Terameprocol in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and minimizing environmental impact. This compound, a synthetic derivative of nordihydroguaiaretic acid (NDGA), is recognized for its antineoplastic properties and requires careful management as a combustible solid with significant aquatic toxicity.
Personal Protective Equipment (PPE) and Safety Precautions
All personnel handling this compound must be trained on its potential hazards and the procedures outlined in this guide.[1] Work should always be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure, especially when handling the powder form or creating solutions where aerosols may be generated.[1][2]
Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile gloves.[3][4] | Provides a barrier against skin contact. Double gloving is a standard precaution for handling cytotoxic agents.[3] |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[1][2] | Protects eyes from dust particles and splashes. |
| Face Protection | A face shield should be worn in addition to safety glasses when there is a significant risk of splashing.[3][4] | Offers a greater area of protection for the face. |
| Body Protection | A flame-resistant lab coat, fully buttoned with sleeves of sufficient length to prevent skin exposure.[2] | Protects against spills and contact with the combustible solid. |
| Respiratory Protection | An N95 respirator may be required if working outside a fume hood where dust or aerosols can be generated.[3] | Minimizes the risk of inhaling the compound. |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is mandatory. The following workflow outlines the key procedural steps.
Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the chemical name and hazard symbols.
-
Store this compound in a designated, well-ventilated, and secure area away from heat and ignition sources.
-
For short-term storage (days to weeks), maintain a temperature of 0-4°C. For long-term storage (months to years), store at -20°C.
-
-
Preparation of Solutions:
-
All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent the generation of dust and aerosols.[2]
-
Before handling, ensure all required PPE is correctly worn.
-
This compound is soluble in DMSO. Prepare solutions in a manner that minimizes aerosolization.
-
Clean the work area with a suitable detergent and water after each use.[5]
-
-
Experimental Use:
-
When using solutions of this compound, follow all standard laboratory safety protocols.
-
Avoid skin contact and inhalation.
-
All equipment that comes into contact with this compound should be decontaminated or disposed of as hazardous waste.
-
Disposal Plan
Due to its classification as a substance very toxic to aquatic life with long-lasting effects (H410), extreme care must be taken in the disposal of this compound and any associated waste.[5] Under no circumstances should this compound or its solutions be disposed of down the drain.
Waste Segregation and Collection
-
Unused/Expired this compound: Collect the original container with the unused compound in a clearly labeled hazardous waste container designated for cytotoxic agents.
-
Contaminated Solid Waste: This includes gloves, lab coats, bench paper, and any other disposable materials that have come into contact with this compound. These items should be collected in a dedicated, sealed, and labeled hazardous waste bag or container.
-
Contaminated Liquid Waste: All solutions containing this compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled as "Cytotoxic Sharps."
Final Disposal Method
All waste streams containing this compound must be disposed of through a licensed hazardous waste management company. The preferred method of disposal for cytotoxic and environmentally hazardous chemicals is incineration at a high temperature. This ensures the complete destruction of the compound, preventing its release into the environment.[6] Maintain records of all disposed waste in accordance with institutional and regulatory requirements.
References
- 1. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. pogo.ca [pogo.ca]
- 4. halyardhealth.com [halyardhealth.com]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
